molecular formula C27H34N2O4 B15568829 AQX-435

AQX-435

Katalognummer: B15568829
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: JBBCDNNDYGLMOE-LZITZJIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AQX-435 is a useful research compound. Its molecular formula is C27H34N2O4 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O4/c1-16-21(29-25(33)17-7-5-10-28-15-17)14-22-26(2,3)8-6-9-27(22,4)23(16)24(32)18-11-19(30)13-20(31)12-18/h5,7,10-13,15-16,21-23,30-31H,6,8-9,14H2,1-4H3,(H,29,33)/t16-,21-,22+,23-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCDNNDYGLMOE-LZITZJIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C(CCCC2(C1C(=O)C3=CC(=CC(=C3)O)O)C)(C)C)NC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H]2[C@@]([C@H]1C(=O)C3=CC(=CC(=C3)O)O)(CCCC2(C)C)C)NC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AQX-435

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AQX-435 is a potent, small-molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. By allosterically activating SHIP1, this compound effectively downregulates the PI3K/AKT pathway, which is constitutively active in various hematological malignancies, particularly B-cell neoplasms. This targeted inhibition of a critical cell survival pathway leads to the induction of caspase-dependent apoptosis in malignant B-cells, demonstrating the therapeutic potential of this compound in cancers such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). Preclinical studies have demonstrated the efficacy of this compound both as a single agent and in combination with other targeted therapies like the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. This document provides a comprehensive overview of the mechanism of action of this compound, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule developed as a specific activator of SHIP1.[1] Structurally, it is a sesquiterpene derivative with the molecular formula C27H34N2O4 and a molecular weight of 450.57 g/mol .[2] Its development was aimed at overcoming the limitations of earlier SHIP1 activators by improving aqueous solubility and drug-like properties.[3] The primary therapeutic rationale for developing a SHIP1 activator lies in its ability to counteract the pro-survival signals mediated by the PI3K pathway, a central oncogenic driver in many B-cell malignancies.[1][3]

Core Mechanism of Action: SHIP1 Activation

The central mechanism of action of this compound is the allosteric activation of SHIP1 phosphatase.[3]

The PI3K/SHIP1 Signaling Axis

The PI3K pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by cell surface receptors, such as the B-cell receptor (BCR), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[5] Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and inhibit apoptosis.[5]

SHIP1 functions as a crucial negative regulator of this pathway by dephosphorylating PIP3 at the 5'-position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[6] This action terminates the PIP3-dependent signaling cascade, thereby attenuating the pro-survival signals.[6] In many B-cell cancers, the PI3K pathway is hyperactive, providing a strong rationale for therapeutic intervention.[1][3]

This compound as a SHIP1 Activator

This compound enhances the catalytic activity of SHIP1.[3] This leads to an increased rate of PIP3 dephosphorylation, effectively dampening the PI3K signaling pathway. A key consequence of this action is the reduced phosphorylation and activation of AKT.[3] This targeted modulation of a fundamental oncogenic pathway forms the basis of this compound's anti-cancer activity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation pAKT pAKT (Active) AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits Survival Cell Survival & Proliferation pAKT->Survival Promotes SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylates AQX435 This compound AQX435->SHIP1 Activates

Figure 1: Simplified signaling pathway of this compound mechanism of action.

Preclinical Evidence of Efficacy

The anti-neoplastic activity of this compound has been demonstrated in a series of in vitro and in vivo preclinical studies, primarily focusing on CLL and DLBCL models.[1][3]

In Vitro Studies

Treatment of primary CLL cells and DLBCL cell lines with this compound resulted in a dose-dependent decrease in the phosphorylation of AKT, a direct downstream target of PI3K.[3][7] This inhibition of AKT activity was accompanied by a reduction in the expression of MYC, a critical downstream oncogene.[4] Importantly, this compound did not affect the phosphorylation of upstream signaling components like SYK, confirming its specific action on the PI3K pathway.[4]

The functional consequence of PI3K pathway inhibition by this compound is the induction of apoptosis. In primary CLL cells, this compound induced caspase-dependent apoptosis, as evidenced by PARP cleavage and the rescue of cells by a pan-caspase inhibitor.[3]

Preclinical studies have shown that this compound acts synergistically with the BTK inhibitor ibrutinib.[3] The combination of this compound and ibrutinib resulted in a more profound and sustained inhibition of AKT phosphorylation compared to either agent alone.[3] This suggests a complementary mechanism of action, where dual targeting of the BCR signaling pathway at different nodes (BTK and SHIP1) can lead to enhanced anti-tumor activity.

In Vivo Studies

The anti-tumor efficacy of this compound has been validated in vivo using patient-derived xenograft (PDX) models of DLBCL.[1][3] Administration of this compound to mice bearing DLBCL tumors resulted in a significant reduction in tumor growth.[2] Consistent with the in vitro findings, the combination of this compound and ibrutinib demonstrated superior tumor growth inhibition compared to either monotherapy.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

Cell Line/Primary CellsAssayEndpointResultReference
Primary CLL cellsApoptosis (Annexin V/PI)% Viable CellsDose-dependent decrease (5-30 µM)[3]
TMD8 (DLBCL)ApoptosisIC50~2 µM[2]
Primary CLL cellsWestern BlotpAKT levelsDose-dependent decrease[3][7]
DLBCL cell linesGrowth InhibitionIC50Sensitive in 10/11 cell lines (<5 µM)[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeTreatmentEndpointResultReference
NSG MiceTMD8 (DLBCL) XenograftThis compound (10 mg/kg, i.p.)Tumor VolumeSignificant reduction[2]
NSG MiceDLBCL PDXThis compound (50 mg/kg, i.p.)Tumor GrowthInhibition of tumor growth[2]
NSG MiceDLBCL PDXThis compound + IbrutinibTumor GrowthEnhanced tumor growth inhibition[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Apoptosis Assay (Annexin V/PI Staining)

This protocol is adapted from studies evaluating apoptosis in CLL cells treated with this compound.[3][8]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Primary CLL cells or DLBCL cell lines

  • This compound (dissolved in DMSO)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 30 µM) or vehicle control (DMSO) for 24 hours.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

start Seed Cells treat Treat with this compound (24 hours) start->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V & Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze

Figure 2: Experimental workflow for the in vitro apoptosis assay.
Western Blot Analysis of AKT Phosphorylation

This protocol is based on the methods used to assess the effect of this compound on PI3K signaling.[1][3]

Objective: To determine the levels of total and phosphorylated AKT in cell lysates after treatment with this compound.

Materials:

  • Primary CLL cells or DLBCL cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-total AKT, anti-phospho-AKT (Ser473)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total AKT as a loading control.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-AKT signal to the total AKT signal.

In Vivo DLBCL Patient-Derived Xenograft (PDX) Model

This protocol is a generalized representation based on descriptions of in vivo studies with this compound.[9][10]

Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant in vivo model.

Materials:

  • NOD SCID IL2Rγnull (NSG) mice (6-8 weeks old)

  • Viably cryopreserved or fresh DLBCL patient tumor tissue

  • Matrigel

  • This compound formulation for intraperitoneal (i.p.) injection

  • Calipers for tumor measurement

Procedure:

  • Surgically implant a small fragment of the patient's tumor subcutaneously into the flank of the NSG mice, or inject a single-cell suspension of tumor cells mixed with Matrigel.

  • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound, ibrutinib, this compound + ibrutinib).

  • Administer this compound (e.g., 50 mg/kg) and other treatments via the appropriate route (e.g., i.p. injection) according to a predetermined schedule (e.g., daily for 5 days a week).

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²) / 2.

  • Monitor the mice for signs of toxicity and record body weights.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Data Analysis:

  • Plot the mean tumor volume for each treatment group over time.

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

  • Perform statistical analysis to determine the significance of the observed differences.

start Tumor Implantation in NSG Mice growth Tumor Growth to Palpable Size start->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer this compound and/or Ibrutinib randomize->treat measure Measure Tumor Volume & Monitor Mice treat->measure measure->treat Repeat Treatment Cycle end End of Study & Tumor Analysis measure->end Endpoint Reached

Figure 3: General workflow for a DLBCL patient-derived xenograft study.

Conclusion

This compound is a promising therapeutic agent that targets a key vulnerability in B-cell malignancies through a novel mechanism of action – the activation of the SHIP1 phosphatase. By effectively inhibiting the pro-survival PI3K/AKT signaling pathway, this compound induces apoptosis in cancer cells and demonstrates significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with other targeted agents. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and clinical translation of this compound and other SHIP1 activators.

References

AQX-435: A SHIP1 Activator for B-Cell Malignancies - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), are often characterized by the hyperactivation of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[1][2] While PI3K inhibitors have shown clinical efficacy, the need for alternative therapeutic strategies with improved safety profiles and efficacy in resistant populations remains. AQX-435, a novel small molecule activator of the Src homology 2 (SH2) domain-containing inositol-5'-phosphatase 1 (SHIP1), presents a promising approach. SHIP1 acts as a negative regulator of the PI3K pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thereby attenuating downstream signaling.[2][3] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in B-cell malignancies, detailing its mechanism of action, efficacy data, and the experimental protocols utilized in its assessment.

Core Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition

This compound functions as an allosteric activator of SHIP1, enhancing its phosphatase activity.[4] This leads to a reduction in the levels of the second messenger PIP3, which is crucial for the activation of downstream effectors in the PI3K pathway, most notably the serine/threonine kinase Akt.[2] By decreasing PIP3 levels, this compound effectively dampens the pro-survival and proliferative signals mediated by the PI3K/Akt axis in malignant B-cells.[3]

dot

This compound Mechanism of Action in B-Cell Receptor Signaling cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation SYK->PI3K Activation PIP2 PIP2 Akt Akt PIP3->Akt Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes AQX_435 This compound AQX_435->SHIP1 Activates

Diagram 1: this compound Mechanism of Action in B-Cell Receptor Signaling.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in B-Cell Malignancy Cell Lines
Cell LineSubtypeIC50 (µM)
TMD8ABC-DLBCL~2
OCI-Ly10ABC-DLBCL<5
SU-DHL-4GCB-DLBCL<5
SU-DHL-6GCB-DLBCL<5
U2932ABC-DLBCL<5
HBL1ABC-DLBCL<5
SU-DHL-2GCB-DLBCL<5
OCI-Ly3ABC-DLBCL>5
OCI-Ly7GCB-DLBCL>5
DBGCB-DLBCL>5
SU-DHL-5GCB-DLBCL>5
Data derived from Lemm et al., Clinical Cancer Research, 2020.[3]
Table 2: this compound Induced Apoptosis in Primary CLL Cells
This compound Concentration (µM)Mean % Viable Cells (Annexin V-/PI-)
0 (DMSO)~80%
5~70%
10~60%
20~45%
30~35%
Data represents mean values from a cohort of 24 CLL patient samples after 24 hours of treatment. Derived from Lemm et al., Clinical Cancer Research, 2020.[3]
Table 3: In Vivo Efficacy of this compound in a DLBCL Xenograft Model (TMD8)
Treatment GroupMean Tumor Volume Reduction vs. Vehicle
This compoundSignificant reduction
IbrutinibSignificant reduction
This compound + IbrutinibEnhanced tumor growth inhibition
Qualitative summary based on data from Lemm et al., Clinical Cancer Research, 2020, which demonstrated statistically significant tumor volume reduction.[3] Specific percentage reduction values were not provided in a summarized format.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on B-cell malignancy cells.

Methodology:

  • Cell Culture: Primary CLL cells were isolated from patient peripheral blood mononuclear cells (PBMCs). DLBCL cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Treatment: Cells were seeded in 96-well plates and treated with a dose range of this compound (typically 5-30 µM) or DMSO as a vehicle control for 24 to 72 hours.

  • Apoptosis Analysis: Cell viability and apoptosis were assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive cells were identified as apoptotic, and PI-positive cells as necrotic.

  • Caspase Activity: To confirm caspase-dependent apoptosis, cells were co-incubated with a pan-caspase inhibitor (e.g., Q-VD-OPh) and this compound, followed by viability analysis.[3]

dot

Experimental Workflow for In Vitro Apoptosis Assay A Isolate Primary CLL Cells or Culture DLBCL Cell Lines B Seed Cells in 96-well Plates A->B C Treat with this compound (Dose-Response) or DMSO B->C D Incubate for 24-72 hours C->D E Stain with Annexin V and PI D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic (Annexin V+) Cells F->G

Diagram 2: Experimental Workflow for In Vitro Apoptosis Assay.
Western Blot Analysis of PI3K Pathway Signaling

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Methodology:

  • Cell Stimulation and Lysis: CLL or DLBCL cells were pre-treated with this compound or vehicle control, followed by stimulation with anti-IgM to activate the B-cell receptor and the PI3K pathway. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt (p-Akt Ser473) and other relevant pathway proteins.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

In Vivo Xenograft Model of DLBCL

Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with ibrutinib, in a preclinical in vivo model of DLBCL.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) were used.

  • Tumor Implantation: DLBCL cells (e.g., TMD8) or patient-derived xenograft (PDX) tissues were subcutaneously implanted into the flanks of the mice.[3]

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound, ibrutinib, and the combination of this compound and ibrutinib. Drugs were administered orally.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry to assess p-Akt levels.

dot

Logical Flow of In Vivo Xenograft Study A Implant DLBCL Cells/PDX into Immunodeficient Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment: - Vehicle - this compound - Ibrutinib - Combination C->D E Monitor Tumor Volume D->E Regularly F Endpoint: Excise and Analyze Tumors E->F

Diagram 3: Logical Flow of In Vivo Xenograft Study.

Clinical Development Status

The clinical development of this compound for B-cell malignancies has been discontinued.[5] Aquinox Pharmaceuticals halted the development of its lead SHIP1 activator, rosiptor (AQX-1125), for inflammatory conditions following the failure of a Phase 3 clinical trial to meet its primary endpoint.[5] Consequently, further development activities for other compounds in this class, including this compound, were also stopped.

Conclusion

The preclinical data for this compound strongly support the therapeutic potential of SHIP1 activation in B-cell malignancies. By targeting a key negative regulator of the PI3K pathway, this compound demonstrated robust anti-proliferative and pro-apoptotic activity in both in vitro and in vivo models of CLL and DLBCL.[3] The synergistic effect observed with the BTK inhibitor ibrutinib further highlights its potential in combination therapy.[3] Although the clinical development of this compound has been discontinued, the comprehensive preclinical data generated for this compound provide a valuable foundation for the continued exploration of SHIP1 activators as a novel therapeutic strategy for B-cell cancers and other diseases driven by aberrant PI3K signaling.

References

The Discovery and Development of Novel SHIP1 Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The SH2-containing inositol-5-phosphatase 1 (SHIP1), encoded by the INPP5D gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, predominantly expressed in hematopoietic cells.[1][2] By hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 attenuates signaling cascades that are crucial for cell survival, proliferation, and migration.[2] This regulatory role has positioned SHIP1 as a compelling therapeutic target for a multitude of diseases, including inflammatory disorders, certain cancers, and neurodegenerative diseases like Alzheimer's.[3][4][5] The development of small molecule agonists that enhance SHIP1 activity offers a promising strategy to dampen overactive immune responses and restore cellular homeostasis.[2]

This technical guide provides an in-depth overview of the discovery and development of novel SHIP1 agonists, intended for researchers, scientists, and drug development professionals. It covers the core aspects of the SHIP1 signaling pathway, quantitative data on known agonists, detailed experimental protocols for their characterization, and a typical workflow for their discovery and development.

The SHIP1 Signaling Pathway

SHIP1 exerts its influence on cellular signaling through both phosphatase-dependent and -independent mechanisms. Its primary enzymatic function is the conversion of PIP3 to PI(3,4)P2, which curtails the recruitment and activation of downstream effectors like Akt and Bruton's tyrosine kinase (Btk). Beyond its catalytic activity, SHIP1 also functions as a scaffold protein, mediating protein-protein interactions that modulate signaling pathways.

Below is a diagram illustrating the central role of SHIP1 in the PI3K/Akt signaling pathway.

SHIP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 SHIP1 SHIP1 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PI34P2 PI(3,4)P2 SHIP1->PI34P2 Dephosphorylation PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Signaling (Cell Survival, Proliferation) pAkt->Downstream Activation Agonist SHIP1 Agonist Agonist->SHIP1 Activation

Caption: The SHIP1 signaling pathway in the context of PI3K/Akt signaling.

Quantitative Data for Novel SHIP1 Agonists

The discovery of potent and selective small molecule SHIP1 agonists is an active area of research. The following table summarizes quantitative data for some of the key SHIP1 agonists that have been described in the literature.

CompoundEC50 (SHIP1)EC50 (SHIP2)Selectivity (SHIP2/SHIP1)Mechanism of ActionReference(s)
K306 119 nM1.169 µM~10-foldC2 domain-independent[6][7]
AQX-MN100 0.5896 µM--C2 domain-dependent[7]
AQX-016A ~0.3-0.6 µM (inhibition of TNFα)--C2 domain-dependent[8]
AQX-1125 Activates by 28% at 100 µM--C2 domain-dependent[9]
Pelorol ~2-fold activation at 5 µg/mL--C2 domain-dependent[4]

Experimental Protocols

The characterization of novel SHIP1 agonists relies on a series of robust in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Malachite Green Phosphatase Assay

This colorimetric assay is used to measure the enzymatic activity of SHIP1 by quantifying the release of free phosphate from a substrate.[10]

Materials:

  • Recombinant SHIP1 enzyme

  • SHIP1 substrate: PtdIns(3,4,5)P3 diC8

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2

  • Malachite Green solution

  • 96-well microtiter plates

  • Phosphate standards

Procedure:

  • Prepare serial dilutions of the test compound (SHIP1 agonist) in the assay buffer.

  • In a 96-well plate, add 10 ng of recombinant SHIP1 enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the SHIP1 substrate PtdIns(3,4,5)P3 diC8 to a final concentration of 50-100 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the Malachite Green solution to each well and incubate at room temperature for 15-20 minutes to allow for color development.[11]

  • Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[11]

  • Generate a standard curve using known concentrations of phosphate to determine the amount of phosphate released in each reaction.

  • Calculate the percentage of SHIP1 activation relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[12][13]

Materials:

  • Cells expressing SHIP1 (e.g., K562 or other hematopoietic cell lines)

  • Test compound (SHIP1 agonist)

  • Lysis buffer

  • PCR tubes or plates

  • Thermocycler

  • Instrumentation for protein detection (e.g., Western blot apparatus, AlphaScreen)

Procedure:

  • Treat the cells with the test compound or vehicle control and incubate at 37°C for a specified time (e.g., 1-2 hours) to allow for cell penetration and binding.[14]

  • Aliquot the cell suspensions into PCR tubes or a PCR plate.

  • Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.[14]

  • Cool the samples to 4°C.[14]

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detect the amount of soluble SHIP1 protein in the supernatant using a suitable method like Western blotting or AlphaScreen.

  • Plot the amount of soluble SHIP1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phospho-Akt Measurement by Western Blot

This assay assesses the functional activity of SHIP1 agonists in cells by measuring the phosphorylation status of Akt, a key downstream effector in the PI3K pathway. Activation of SHIP1 leads to a decrease in Akt phosphorylation.[9]

Materials:

  • SHIP1-proficient and -deficient cell lines (e.g., MOLT-4 and Jurkat, respectively)[9]

  • Test compound (SHIP1 agonist)

  • Stimulant (e.g., IGF-1)

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies: anti-phospho-Akt (S473), anti-total-Akt, and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed the cells and culture until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of the SHIP1 agonist or vehicle control for a specified duration.

  • Stimulate the cells with a suitable agonist (e.g., IGF-1) to induce Akt phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-Akt and total-Akt.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal to determine the extent of Akt phosphorylation inhibition.

In Vivo Endotoxemia Assay

This in vivo model is used to evaluate the anti-inflammatory effects of SHIP1 agonists by measuring their ability to reduce the production of pro-inflammatory cytokines, such as TNF-α, in response to a lipopolysaccharide (LPS) challenge.[15]

Materials:

  • Mice (e.g., C57BL/6)

  • Test compound (SHIP1 agonist)

  • Lipopolysaccharide (LPS)

  • ELISA kit for TNF-α

Procedure:

  • Administer the SHIP1 agonist or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • After a specified pre-treatment time, challenge the mice with a sublethal dose of LPS to induce an inflammatory response.

  • At a peak time for cytokine production (e.g., 1-2 hours post-LPS challenge), collect blood samples from the mice.

  • Prepare serum or plasma from the blood samples.

  • Measure the concentration of TNF-α in the serum or plasma using an ELISA kit.

  • Compare the TNF-α levels in the agonist-treated group to the vehicle-treated group to determine the in vivo efficacy of the compound.

Microglial Phagocytosis Assay

This assay assesses the effect of SHIP1 agonists on the phagocytic capacity of microglia, which is a crucial function in maintaining brain homeostasis.[16][17]

Materials:

  • Primary microglia or a microglial cell line (e.g., BV2)

  • Test compound (SHIP1 agonist)

  • Fluorescently labeled particles (e.g., latex beads, fluorescently labeled amyloid-beta)

  • Fixative (e.g., paraformaldehyde)

  • Microscopy or flow cytometry equipment

Procedure:

  • Culture the microglial cells on coverslips or in multi-well plates.

  • Treat the cells with the SHIP1 agonist or vehicle control for a specified period.

  • Add the fluorescently labeled particles to the cell culture and incubate to allow for phagocytosis.

  • Wash the cells thoroughly to remove any non-internalized particles.

  • Fix the cells.

  • Quantify the phagocytic activity by either:

    • Microscopy: Visualize the cells using a fluorescence microscope and count the number of internalized particles per cell or the percentage of phagocytic cells.[16]

    • Flow Cytometry: Analyze the fluorescence intensity of the cells to quantify the uptake of fluorescent particles.[18]

Workflow for SHIP1 Agonist Discovery and Development

The discovery and development of novel SHIP1 agonists typically follows a structured workflow, from initial screening to preclinical evaluation.

SHIP1_Agonist_Discovery_Workflow Start Start HTS High-Throughput Screening (Virtual or In Vitro) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Select Lead Selection Hit_to_Lead->Lead_Select In_Vitro In Vitro Characterization (Potency, Selectivity, MoA) Lead_Select->In_Vitro Cell_Assays Cellular Functional Assays (e.g., p-Akt, Cytokine Release) In_Vitro->Cell_Assays In_Vivo In Vivo Efficacy Models (e.g., Endotoxemia) Cell_Assays->In_Vivo ADME_Tox ADME/Toxicity Profiling In_Vivo->ADME_Tox Preclinical_Dev Preclinical Development ADME_Tox->Preclinical_Dev End End Preclinical_Dev->End

Caption: A general workflow for the discovery and development of SHIP1 agonists.

Conclusion

The development of novel SHIP1 agonists represents a promising therapeutic avenue for a range of diseases characterized by dysregulated PI3K/Akt signaling. This guide has provided a comprehensive overview of the key aspects of SHIP1 agonist discovery and development, including the underlying signaling pathway, quantitative data on known compounds, detailed experimental protocols for their characterization, and a typical drug discovery workflow. By leveraging these methodologies and a deeper understanding of SHIP1 biology, researchers can continue to advance the development of this exciting class of therapeutic agents.

References

The SHIP1 Activator AQX-435: A Novel Apoptotic Inducer in Malignant B-Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Malignant B-cell neoplasms, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), are often characterized by the aberrant activation of the Phosphoinositide 3-Kinase (PI3K) signaling pathway, a critical regulator of cell survival and proliferation. While PI3K inhibitors have shown clinical efficacy, there is a continuous need for novel therapeutic strategies that target this pathway. AQX-435, a novel small molecule activator of the Src homology 2-containing inositol-5'-phosphatase 1 (SHIP1), presents a promising approach. SHIP1 acts as a negative regulator of the PI3K pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3). This whitepaper provides an in-depth technical overview of the preclinical evidence demonstrating the pro-apoptotic effects of this compound on malignant B-cells. We detail the mechanism of action, summarize key quantitative data, and provide comprehensive experimental protocols for the assays cited.

Introduction

The B-cell receptor (BCR) signaling pathway is fundamental for the development, survival, and proliferation of both normal and malignant B-lymphocytes. A key downstream effector of BCR signaling is the PI3K/AKT pathway, which is constitutively active in many B-cell malignancies, thereby promoting cell survival and resistance to apoptosis.[1][2] The lipid phosphatase SHIP1 is a crucial negative regulator of this pathway. By hydrolyzing the 5-phosphate from PIP3 to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 effectively dampens PI3K-mediated signaling.[3][4]

This compound is a novel, orally available small molecule designed to allosterically activate SHIP1.[1] This activation enhances the phosphatase activity of SHIP1, leading to a reduction in PIP3 levels and subsequent inhibition of downstream signaling, including the phosphorylation of AKT.[1][3] This targeted disruption of the pro-survival PI3K/AKT pathway makes this compound a compelling candidate for inducing apoptosis in malignant B-cells.

Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition

This compound functions as a pharmacological activator of SHIP1, thereby counteracting the effects of PI3K.[1][3] The activation of the B-cell receptor (BCR) normally leads to the activation of PI3K, which phosphorylates PI(4,5)P2 to generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Phosphorylated AKT (p-AKT) then promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating pro-survival transcription factors.

By enhancing SHIP1 activity, this compound accelerates the conversion of PIP3 to PI(3,4)P2, thus reducing the pool of available PIP3. This leads to decreased activation of AKT and its downstream targets, ultimately tipping the cellular balance towards apoptosis.[1][5] Studies have shown that this compound effectively inhibits anti-IgM-induced AKT phosphorylation in both primary CLL cells and DLBCL cell lines.[1][3]

G BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 AKT AKT PIP3->AKT Activation pAKT p-AKT (Active) AKT->pAKT Phosphorylation Pro_Survival Pro-Survival Signaling pAKT->Pro_Survival Promotes Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylates (Inhibits PI3K Pathway) AQX_435 This compound AQX_435->SHIP1

Caption: Simplified signaling pathway of this compound action.

Quantitative Data on Apoptotic Induction

The pro-apoptotic effects of this compound have been quantified in various malignant B-cell models. The data consistently demonstrates a dose-dependent induction of apoptosis.

Cell TypeAssayTreatmentEndpointResultReference
Primary CLL Cells (n=24)Annexin V/PI Staining5-30 µM this compound for 24 hoursCell ViabilityDose-dependent reduction in viable cells.[1]
Primary CLL CellsImmunoblot10-30 µM this compound for 24 hoursPARP CleavageDose-dependent increase in cleaved PARP.[1]
TMD8 (DLBCL Cell Line)Annexin V StainingThis compoundIC50~2 µM[1]
DLBCL Cell Lines (10/11 tested)Growth Inhibition Assay≤ 5 µM this compoundGrowth InhibitionSensitive to this compound-induced growth inhibition.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to evaluate the effect of this compound on apoptosis in malignant B-cells.

Cell Culture
  • Primary CLL Cells: Peripheral blood mononuclear cells (PBMCs) from CLL patients were isolated by Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • DLBCL Cell Lines (e.g., TMD8): Cells were maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

G start Start: Malignant B-Cells in Culture treat Treat cells with this compound (or vehicle control) for specified time (e.g., 24h) start->treat harvest Harvest cells by centrifugation treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Annexin V Binding Buffer wash->resuspend stain Add FITC-conjugated Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (e.g., 15 min at room temperature) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantification of Apoptotic Cells analyze->end

Caption: Experimental workflow for Annexin V/PI apoptosis assay.
  • Cell Treatment: Plate malignant B-cells at a desired density and treat with various concentrations of this compound (e.g., 5-30 µM for CLL cells) or DMSO as a vehicle control for 24 hours.[1]

  • Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.

Immunoblotting for PARP Cleavage

Detection of cleaved Poly (ADP-ribose) polymerase (PARP) is a hallmark of caspase-dependent apoptosis.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for PARP that detects both the full-length (~116 kDa) and cleaved (~89 kDa) fragments. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ~89 kDa band indicates an increase in apoptosis.[1]

Conclusion and Future Directions

The preclinical data strongly support the pro-apoptotic activity of this compound in malignant B-cells. By activating SHIP1, this compound effectively inhibits the pro-survival PI3K/AKT signaling pathway, leading to caspase-dependent apoptosis.[1][2][3] The dose-dependent reduction in cell viability and the induction of PARP cleavage in both primary CLL cells and DLBCL cell lines highlight the therapeutic potential of this novel agent.[1]

Further research should focus on in vivo studies to confirm these findings and to evaluate the safety and efficacy of this compound in animal models of B-cell malignancies. Combination studies with other therapeutic agents, such as BTK inhibitors like ibrutinib, have already shown synergistic effects and warrant further investigation.[1][3] The development of SHIP1 activators like this compound represents a promising and targeted therapeutic strategy for the treatment of B-cell neoplasms.

References

Preclinical Profile of AQX-435: A Novel SHIP1 Activator for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AQX-435 is a novel, orally bioavailable small molecule activator of the SH2-containing inositol-5-phosphatase 1 (SHIP1), a critical negative regulator of the PI3K/Akt signaling pathway. Preclinical research has demonstrated its potential as a therapeutic agent for B-cell malignancies, particularly Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). By activating SHIP1, this compound effectively hydrolyzes phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the inhibition of downstream pro-survival signals, induction of caspase-dependent apoptosis, and attenuation of tumor growth in vivo. This document provides an in-depth overview of the preclinical data for this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action: SHIP1-Mediated Inhibition of the PI3K/Akt Pathway

This compound functions as an allosteric activator of SHIP1.[1] In normal and malignant B-cells, the B-cell receptor (BCR) signaling pathway is crucial for proliferation and survival.[2][3] Upon BCR activation, a signaling cascade is initiated, leading to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a second messenger, recruiting and activating key downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn promote cell survival, proliferation, and trafficking.[1][3]

SHIP1 counteracts this process by dephosphorylating PIP3 at the 5'-position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby terminating the PI3K-mediated signaling cascade.[1] this compound enhances this natural regulatory mechanism, leading to a reduction in Akt phosphorylation and the expression of downstream targets like MYC.[4][5]

G cluster_cytoplasm Cytoplasm BCR BCR SYK SYK BCR->SYK Activation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 BTK BTK PIP3->BTK Recruits & Activates AKT AKT PIP3->AKT Recruits & Activates SHIP1 SHIP1 SHIP1->PIP3 SYK->PI3K BTK->AKT MYC MYC AKT->MYC Promotes Expression Apoptosis Apoptosis MYC->Apoptosis Inhibits AQX_435 This compound AQX_435->SHIP1 Activates

Figure 1: this compound Mechanism of Action in the BCR Signaling Pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of CLL and DLBCL. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in CLL
ParameterCell TypeConcentrationEffectSource
Viability Primary CLL cells (n=24)5-30 µmol/LDose-dependent decrease in cell viability after 24 hours.[6]
Apoptosis Primary CLL cells5-30 µmol/LInduction of caspase-dependent apoptosis.[4][6]
AKT Phosphorylation Primary CLL cellsDose-dependentInhibition of anti-IgM-induced AKT phosphorylation.[7]
PARP Cleavage Primary CLL cells (n=3)10-30 µmol/LIncreased PARP cleavage, indicative of apoptosis.[6]
Microenvironment Protection Primary CLL cells10-30 µmol/LOvercomes survival-promoting effects of CD40L/IL4 and anti-IgM.[6]
Table 2: In Vitro Efficacy of this compound in DLBCL
ParameterCell LineConcentrationEffectSource
AKT Phosphorylation DLBCL cell linesDose-dependentInhibition of anti-IgM-induced AKT phosphorylation.[7][8]
Viability TMD8, DLBCL PDX modelsNot specifiedReduction in cell viability.[8][9]
Table 3: In Vivo Efficacy of this compound in DLBCL Xenograft Models
ModelTreatmentDosingOutcomeSource
TMD8 or DLBCL PDX TumorsThis compoundNot specifiedSignificant reduction in tumor volume.[8][9]
DLBCL XenograftThis compound + IbrutinibNot specifiedSynergistic effect in reducing tumor volume.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments conducted in the evaluation of this compound.

Cell Viability and Apoptosis Assay (Primary CLL Cells)
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from CLL patient samples by Ficoll-Paque density gradient centrifugation.

  • Cell Culture: CLL cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Cells were treated with various concentrations of this compound (e.g., 5-30 µmol/L) or DMSO as a vehicle control for 24 hours. For co-culture experiments, cells were incubated with or without stimuli such as CD40L/IL4 or bead-bound anti-IgM.[6]

  • Apoptosis Analysis: Cell viability and apoptosis were determined by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Viable cells are defined as Annexin V-negative and PI-negative.[6]

  • Caspase Inhibition: To confirm caspase-dependent apoptosis, cells were pre-incubated with a pan-caspase inhibitor (e.g., Q-VD-OPh at 10 µmol/L) before the addition of this compound.[6]

Western Blotting for Signaling Proteins
  • Cell Lysis: Following treatment with this compound and/or stimulation with anti-IgM, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT), total AKT, PARP, MYC, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo DLBCL Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint A Implant DLBCL cells (e.g., TMD8 or PDX) subcutaneously into immunocompromised mice. B Allow tumors to establish to a palpable size. A->B C Randomize mice into treatment groups: - Vehicle Control - this compound - Ibrutinib - this compound + Ibrutinib B->C D Administer treatment (e.g., oral gavage) daily for a specified period. C->D E Monitor tumor volume (caliper measurements) and body weight regularly. D->E F At study endpoint, sacrifice mice and harvest tumors for pharmacodynamic analysis. E->F

Figure 2: General Workflow for an In Vivo DLBCL Xenograft Study.
  • Animal Model: Immunocompromised mice (e.g., NOD-scid gamma) are used.

  • Cell Implantation: DLBCL cell lines (e.g., TMD8) or patient-derived xenograft (PDX) cells are implanted subcutaneously into the flanks of the mice.[8][9]

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into different treatment cohorts (e.g., vehicle control, this compound alone, ibrutinib alone, and this compound in combination with ibrutinib).[9]

  • Drug Administration: this compound is administered orally at a specified dose and schedule.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of target engagement, such as levels of p-AKT, by western blotting or immunohistochemistry.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in CLL and DLBCL by targeting the PI3K/Akt signaling pathway through a novel mechanism of SHIP1 activation.[4] Its ability to induce apoptosis in primary CLL cells, overcome microenvironmental survival signals, and inhibit tumor growth in vivo, both as a single agent and in combination with the BTK inhibitor ibrutinib, highlights its promise.[4][8][9] Further investigation is warranted to explore the full clinical potential of this compound, including its efficacy in other B-cell malignancies and its potential to overcome resistance to existing targeted therapies. The detailed protocols provided herein should facilitate further research and development of this promising therapeutic agent.

References

The Pharmacodynamics of AQX-435: A SHIP1 Agonist Targeting B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of AQX-435, a novel small molecule activator of the Src homology 2 (SH2) domain-containing inositol-5'-phosphatase 1 (SHIP1). By targeting a key negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, this compound presents a promising therapeutic strategy for B-cell neoplasms such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL).

Core Mechanism of Action: SHIP1 Activation

This compound is a SHIP1 agonist, meaning it enhances the enzymatic activity of SHIP1.[1][2][3] SHIP1 is a crucial phosphatase predominantly expressed in hematopoietic cells that counteracts the activity of PI3K.[2][3] It achieves this by dephosphorylating the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P2).[4] The reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT.[3][4]

The activation of the PI3K/AKT pathway is a common feature in many B-cell malignancies, driving cell survival, proliferation, and growth.[1][2] By activating SHIP1, this compound effectively dampens this pro-survival signaling cascade.

BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K PI3K SYK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylates AQX435 This compound AQX435->SHIP1 Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: this compound Mechanism of Action in the PI3K/AKT Pathway.

Pharmacodynamic Effects in Preclinical Models

Preclinical studies have demonstrated the potent anti-cancer effects of this compound in models of B-cell malignancies.

In Vitro Activity
  • Inhibition of PI3K Signaling: In primary CLL cells and DLBCL cell lines, this compound effectively inhibits B-cell receptor (BCR)-induced PI3K signaling.[1][2] This is evidenced by a dose-dependent reduction in the phosphorylation of AKT.[3] Notably, this compound's action is downstream of the spleen tyrosine kinase (SYK), as it does not affect upstream SYK phosphorylation.[1][2]

  • Induction of Apoptosis: By suppressing the pro-survival AKT pathway, this compound induces caspase-dependent apoptosis in CLL cells.[1][2][5] This is confirmed by the observation of PARP cleavage, a hallmark of apoptosis.[1] Furthermore, this compound demonstrates preferential killing of CLL cells compared to normal B cells and can overcome the survival-promoting effects of microenvironmental stimuli.[1][2]

  • Growth Inhibition in DLBCL: In a panel of DLBCL cell lines, this compound was shown to inhibit cell growth, with an IC50 of approximately 2 µM for apoptosis induction in the TMD8 cell line.[1]

In Vivo Efficacy
  • Tumor Growth Reduction: In vivo studies using patient-derived xenograft (PDX) models of DLBCL and TMD8 tumor-bearing mice, this compound significantly reduced tumor volume and weight.[1][6] The efficacy of this compound as a single agent was comparable to that of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1]

Combination Therapy with Ibrutinib

A significant finding from preclinical studies is the synergistic effect of this compound when combined with the BTK inhibitor ibrutinib.[1][3] While both agents individually inhibit AKT phosphorylation, their combination leads to a more profound and near-complete inhibition of this pathway.[1][3] This enhanced signaling inhibition translates to greater tumor growth inhibition in vivo.[1][2] The mechanism for this synergy may lie in the more pronounced suppression of AKT phosphorylation by the dual targeting of the BCR signaling pathway.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Activity of this compound in CLL

ParameterCell TypeConcentration RangeOutcomeReference
Cell ViabilityPrimary CLL cells (n=24)5–30 µMDose-dependent reduction in viable cells[1][5]
AKT PhosphorylationPrimary CLL cells30 µM (with 100 nM Ibrutinib)Enhanced inhibition of anti-IgM-induced phosphorylation[1]

Table 2: In Vitro Activity of this compound in DLBCL

ParameterCell LineIC50OutcomeReference
Growth Inhibition10 out of 11 DLBCL cell lines< 5 µMSensitive to growth inhibition[1]
ApoptosisTMD8~2 µMInduction of apoptosis[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to characterize the pharmacodynamics of this compound.

Cell Viability and Apoptosis Assays
  • Objective: To determine the effect of this compound on the viability and induction of apoptosis in primary CLL cells and DLBCL cell lines.

  • Methodology:

    • Cells are cultured in appropriate media and treated with a range of concentrations of this compound (e.g., 5-30 µM) or a DMSO control for a specified period (e.g., 24 hours).[1][5]

    • Cell viability is assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1][5] Viable cells are identified as Annexin V-negative and PI-negative.

    • Induction of apoptosis is further confirmed by immunoblotting for PARP cleavage.[1][5] Cell lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for full-length and cleaved PARP.

start Start: Culture CLL or DLBCL cells treat Treat with this compound (various concentrations) and DMSO control start->treat incubate Incubate for 24 hours treat->incubate split incubate->split stain Stain with Annexin V / PI split->stain For Viability lyse Lyse Cells split->lyse For Apoptosis Confirmation flow Analyze by Flow Cytometry stain->flow viability Determine % Viable Cells (Annexin V- / PI-) flow->viability immuno Immunoblot for PARP Cleavage lyse->immuno apoptosis Confirm Apoptosis immuno->apoptosis

Caption: Workflow for In Vitro Cell Viability and Apoptosis Assays.
Immunoblotting for Signaling Pathway Analysis

  • Objective: To measure the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

  • Methodology:

    • Cells are pre-treated with this compound, ibrutinib, their combination, or a DMSO control.

    • The B-cell receptor is stimulated (e.g., with anti-IgM antibodies) to activate the PI3K pathway.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-AKT, total AKT, p-SYK).

    • Following incubation with appropriate secondary antibodies, protein bands are visualized using chemiluminescence and quantified by densitometry.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously injected with DLBCL cells (e.g., TMD8) or implanted with patient-derived xenograft (PDX) tissue.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, ibrutinib, this compound + ibrutinib).

    • Drugs are administered according to a predetermined schedule and route (e.g., oral gavage).

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

Conclusion and Future Directions

The pharmacodynamic profile of this compound demonstrates that it is a potent activator of SHIP1, leading to the effective inhibition of the pro-survival PI3K/AKT signaling pathway in malignant B-cells. Its ability to induce apoptosis in cancer cells and reduce tumor growth in vivo, both as a single agent and in combination with ibrutinib, underscores its potential as a novel therapeutic agent.[1][2][5] The development of this compound, a more water-soluble analog of earlier SHIP1 activators, represents a significant advancement in targeting this phosphatase.[1] Further clinical investigation is warranted to determine the safety and efficacy of this therapeutic strategy in patients with B-cell malignancies.

References

Activating SHIP1: A Technical Overview of In Vitro and In Vivo Studies with AQX-435

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data for AQX-435, a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). The content herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SHIP1 activation, particularly in the context of B-cell malignancies. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways and workflows.

Executive Summary

This compound is a potent, allosteric activator of SHIP1, a crucial negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. In preclinical studies, this compound has demonstrated the ability to inhibit PI3K signaling downstream of the B-cell receptor (BCR), induce caspase-dependent apoptosis in malignant B-cells, and reduce tumor growth in vivo. These findings present SHIP1 activation as a promising therapeutic strategy for B-cell neoplasms such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). This document collates the publicly available data from foundational in vitro and in vivo studies to serve as a comprehensive technical resource.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric activator of SHIP1. It is a synthetic, water-soluble analog of the natural product pelorol and is understood to bind to the C2 domain of SHIP1.[1] This binding enhances the phosphatase activity of SHIP1, which dephosphorylates the key second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). By reducing cellular levels of PIP3, this compound effectively dampens the downstream signaling cascade, most notably inhibiting the phosphorylation and activation of AKT. This disruption of the PI3K/AKT pathway, which is critical for cell survival and proliferation, ultimately leads to the induction of apoptosis in cancer cells that are dependent on this pathway.[1][2]

SHIP1_Activation_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK Activation PI3K PI3K SYK->PI3K Activation PIP3_node PIP3 PI3K->PIP3_node Phosphorylation PIP2_node PIP2 PDK1 PDK1 PIP3_node->PDK1 Recruitment SHIP1 SHIP1 SHIP1->PIP3_node Dephosphorylation (Inhibition) AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT Proliferation Cell Survival & Proliferation pAKT->Proliferation Promotes AQX435 This compound AQX435->SHIP1 Allosteric Activation

Caption: SHIP1 Activation Pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in B-cell malignancy models.

Table 1: In Vitro Activity of this compound
Assay TypeCell Line / Primary CellsKey ParameterResultConcentration RangeReference
Apoptosis InductionTMD8 (DLBCL Cell Line)IC50~2 µMNot Specified[3]
Growth InhibitionPanel of 11 DLBCL Cell Lines% Sensitive91% (10/11 lines)Cut-off: 5 µM[1]
Cell ViabilityPrimary CLL Cells (n=24)Viability ReductionDose-dependent5 - 30 µM[1]
Signaling InhibitionPrimary CLL Cellsp-AKT (S473) InhibitionDose-dependent5 - 20 µM[1]
Table 2: In Vivo Efficacy of this compound
Model TypeCancer TypeDosing RegimenKey OutcomeReference
Cell Line Xenograft (TMD8)DLBCL10 mg/kg, IP, 5 days on / 2 days offSignificant reduction in tumor volume[1][3]
Patient-Derived Xenograft (PDX)DLBCL50 mg/kg, IP, dailyInhibition of tumor growth[1][3]
Combination Study (PDX)DLBCL50 mg/kg this compound (IP) + 25 mg/kg Ibrutinib (PO)Cooperation in tumor growth inhibition[1]

Note: Specific EC50 values for direct SHIP1 enzymatic activation and detailed pharmacokinetic (PK) and toxicology data for this compound are not available in the public domain literature reviewed.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on published literature.[1]

In Vitro Apoptosis Assay (Annexin V/PI Staining)
  • Cell Plating: Seed primary CLL cells or DLBCL cell lines in appropriate culture medium.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 5-30 µM) or DMSO as a vehicle control.

  • Incubation: Incubate cells for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvesting: Harvest cells by centrifugation.

  • Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.

  • Incubation: Incubate samples in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Apoptotic cells are Annexin V-positive.

Western Blotting for Signaling Pathway Analysis (p-AKT)
  • Cell Treatment: Culture and treat cells with this compound as described above. For signaling studies, pre-incubate with this compound before stimulating the pathway (e.g., with anti-IgM).

  • Lysis: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model
  • Animal Model: Utilize immunodeficient mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice.

  • Cell Implantation: Subcutaneously inoculate mice with a suspension of cancer cells (e.g., 10 million TMD8 cells in PBS).

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Randomization: Stratify mice into treatment and control groups with comparable average tumor volumes.

  • Drug Formulation & Administration:

    • For 10 mg/kg dose: Formulate this compound in a vehicle such as 4% ethanol, 0.8% 1-methyl-2-pyrrolidinone, 12% polyethylene glycol 200, and 83.2% PBS.

    • For 50 mg/kg dose: Formulate in 15% Cremophor EL / 10% dimethylacetamide in saline.

    • Administer the drug via intraperitoneal (IP) injection according to the specified regimen (e.g., daily or 5 days on/2 off).

  • Monitoring: Measure tumor volumes (e.g., with calipers) and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume limit or study duration). Analyze tumor volumes and weights at the end of the study.

Experimental & Logical Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy testing.

AQX435_Workflow cluster_invitro start Start: Identify SHIP1 as a Therapeutic Target synthesis Compound Synthesis: Develop water-soluble pelorol analogs (this compound) start->synthesis invitro_screening In Vitro Screening synthesis->invitro_screening signaling Signaling Pathway Analysis (p-AKT Western Blot) invitro_screening->signaling apoptosis Apoptosis & Viability Assays (Annexin V, Growth Inhibition) invitro_screening->apoptosis invivo_setup In Vivo Model Setup signaling->invivo_setup apoptosis->invivo_setup xenograft Cell Line & PDX Xenografts in NSG Mice invivo_setup->xenograft efficacy Efficacy & Tolerability Studies xenograft->efficacy combo Combination Studies (e.g., with Ibrutinib) efficacy->combo conclusion Conclusion: This compound is a potential therapeutic for B-cell neoplasms combo->conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AQX-435: A Novel SHIP1 Activator

This technical guide provides a comprehensive overview of this compound, a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). It details its chemical properties, mechanism of action, and preclinical data in B-cell malignancies.

Nomenclature and Chemical Structure

This compound is a synthetic analog of pelorol, developed to improve aqueous solubility and other drug-like properties.[1]

  • Alternative Name: AQX-C5[1]

  • Chemical Formula: C₂₇H₃₄N₂O₄[2][3]

  • Molecular Weight: 450.57 g/mol [2][3]

  • CAS Number: 1619983-52-6[2][3]

While a visual depiction of the chemical structure is not available in the search results, its development from the pelorol scaffold involved the addition of basic nitrogens to enhance water solubility and oral bioavailability.[4]

Mechanism of Action: SHIP1 Activation and PI3K/AKT Pathway Inhibition

This compound functions as an allosteric activator of SHIP1 phosphatase.[5] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[6][7]

The primary mechanism involves the following steps:

  • PI3K Activation: In B-cell neoplasms, signaling through the B-cell receptor (BCR) often leads to the activation of PI3K.[1]

  • PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • AKT Recruitment and Activation: PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase AKT.[5]

  • SHIP1-Mediated Inhibition: SHIP1 dephosphorylates PIP3 at the 5' position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby terminating the PI3K signal.[5]

  • This compound Action: this compound potentiates the phosphatase activity of SHIP1, leading to a more profound reduction in PIP3 levels and subsequent inhibition of AKT phosphorylation.[1][8] This ultimately induces apoptosis in malignant B-cells.[1][2][6]

SHIP1_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR BCR PI3K PI3K BCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylates to PI(3,4)P2 pAKT p-AKT (Active) AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits Cell_Survival Cell_Survival pAKT->Cell_Survival Promotes AQX_435 This compound AQX_435->SHIP1 Activates

Caption: Signaling pathway of this compound action.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant activity in primary chronic lymphocytic leukemia (CLL) cells and diffuse large B-cell lymphoma (DLBCL) cell lines.[1][6]

Cell TypeAssayEndpointResultReference
Primary CLL CellsCell Viability (Annexin V/PI)Dose-dependent apoptosisReduction in viability with 5-30 µM this compound over 24 hours.[1][4]
Primary CLL CellsImmunoblotAKT PhosphorylationDose-dependent reduction following anti-IgM stimulation.[8]
Primary CLL CellsImmunoblotMYC ExpressionReduction following anti-IgM stimulation.[6]
Primary CLL CellsImmunoblotPARP CleavageInduced by this compound, indicating caspase-dependent apoptosis.[1][2]
TMD8 (ABC-DLBCL)Apoptosis (Annexin V)IC₅₀~2 µM[1][2]
DLBCL Cell LinesGrowth InhibitionSensitivity10 out of 11 cell lines sensitive to <5 µM this compound.[1]
In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in xenograft models of DLBCL.

ModelTreatmentDosageAdministrationOutcomeReference
TMD8 XenograftThis compound10 mg/kgIntraperitoneal (i.p.), 5 days on, 2 days offSignificant reduction in tumor volume.[2]
DLBCL PDXThis compound50 mg/kgDaily i.p.Inhibition of tumor growth.[1][2]
DLBCL PDXThis compound + Ibrutinib50 mg/kg (this compound), 25 mg/kg (Ibrutinib)i.p. (this compound), oral gavage (Ibrutinib)Enhanced anti-tumor activity, including durable tumor regression.[1]

Experimental Protocols

In Vitro Cell-Based Assays
  • Cell Culture and Treatment: Primary CLL cells or DLBCL cell lines were cultured in appropriate media. For experiments, cells were pre-treated with various concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control for 30 minutes before stimulation with agents like bead-bound anti-IgM.[1]

  • Apoptosis/Viability Assay: Cell viability was assessed after 24 hours of treatment using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Viable cells are defined as Annexin V-negative and PI-negative.[1][4]

  • Immunoblotting: To analyze protein expression and phosphorylation, cells were lysed after treatment and stimulation. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of proteins like AKT, ERK1/2, SYK, and PARP.[1][4]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Primary CLL or DLBCL Cells Pre_treatment Pre-treat cells with This compound or DMSO Cell_Culture->Pre_treatment Compound_Prep Prepare this compound (in DMSO) Compound_Prep->Pre_treatment Stimulation Stimulate with anti-IgM (optional) Pre_treatment->Stimulation Incubation Incubate for specified time (e.g., 24 hours) Stimulation->Incubation Flow_Cytometry Annexin V/PI Staining & Flow Cytometry Incubation->Flow_Cytometry Immunoblotting Cell Lysis & Immunoblotting (p-AKT, PARP, etc.) Incubation->Immunoblotting

Caption: Generalized workflow for in vitro experiments.

In Vivo Xenograft Studies
  • Animal Models: NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice were used for patient-derived xenograft (PDX) and cell line-derived xenograft models.[2]

  • Drug Formulation and Administration:

    • For the 10 mg/kg dose, this compound was administered intraperitoneally (i.p.).[1]

    • For the 50 mg/kg dose in PDX models, this compound was formulated in 15% Cremophor EL and 10% dimethylacetamide in saline for daily i.p. injection.[1]

    • Ibrutinib was formulated in 1% hydroxy-propyl-β-cyclodextrin and administered via oral gavage.[1]

  • Efficacy Assessment: Tumor volume was monitored regularly. At the end of the study, tumors were excised and weighed. Body weight of the animals was also monitored as a measure of toxicity.[1]

Summary and Future Directions

This compound is a promising novel SHIP1 activator with demonstrated preclinical efficacy in models of B-cell malignancies.[1][6] Its ability to inhibit the PI3K/AKT pathway through a distinct mechanism from direct PI3K inhibitors presents a new therapeutic strategy.[1] The enhanced anti-tumor activity observed when combined with the BTK inhibitor ibrutinib suggests potential for combination therapies in CLL and DLBCL.[1][6][8] Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients.

References

Methodological & Application

Application Notes and Protocols for Treating CLL Cell Lines with AQX-435

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of neoplastic B-cells, a process heavily reliant on pro-survival signaling pathways. A key pathway is the B-cell receptor (BCR) signaling cascade, which is often constitutively active in CLL cells. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical downstream effector of BCR signaling, promoting cell survival and proliferation.[1][2][3] AQX-435 is an investigational small molecule that acts as an activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[4][5] SHIP1 is a negative regulator of the PI3K pathway, and its activation by this compound leads to the inhibition of AKT phosphorylation, ultimately inducing caspase-dependent apoptosis in CLL cells.[4][6] These protocols provide detailed methods for treating CLL cells with this compound and assessing its biological effects.

Mechanism of Action: this compound in the BCR Signaling Pathway

This compound leverages the cell's own regulatory mechanisms to induce apoptosis. Upon B-cell receptor (BCR) activation, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for kinases like AKT, leading to their activation and downstream pro-survival signaling. This compound activates SHIP1, which dephosphorylates PIP3, thereby preventing the activation of AKT and promoting apoptosis.

AQX435_Mechanism cluster_membrane Cell Membrane BCR BCR Activation (e.g., anti-IgM) SYK SYK BCR->SYK p PI3K PI3K SYK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT activates AKT AKT Survival Cell Survival & Proliferation pAKT->Survival Apoptosis Apoptosis pAKT->Apoptosis AQX435 This compound SHIP1 SHIP1 AQX435->SHIP1 activates SHIP1->PIP3 dephosphorylates

Caption: Mechanism of this compound in CLL cells.

Data Presentation

Table 1: Effect of this compound on CLL Cell Viability
This compound Concentration (µM)Mean Viable Cells (%) (Annexin V-/PI-)Standard Deviation (±)
0 (DMSO Control)~90%Varies
5DecreasedVaries
10DecreasedVaries
20DecreasedVaries
30Significantly DecreasedVaries
Data synthesized from studies on primary CLL samples (n=24) treated for 24 hours.[4]
Table 2: Effect of this compound on BCR Signaling Intermediates
Treatmentp-AKT Levels (Normalized)p-ERK1/2 Levels (Normalized)p-SYK Levels (Normalized)
Control (DMSO)1.01.01.0
anti-IgM + DMSOIncreasedIncreasedIncreased
anti-IgM + this compound (Dose-dependent)InhibitedInhibitedNo significant effect
Data represents the general trend observed in immunoblotting experiments following 30 minutes of pretreatment with this compound and subsequent stimulation with anti-IgM.[7]

Experimental Protocols

Protocol 1: Treatment of Primary CLL Cells with this compound

This protocol outlines the general procedure for treating primary CLL cells to assess the dose-dependent effects of this compound.

Materials:

  • Primary CLL cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Multi-well cell culture plates (96- or 24-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thaw and culture primary CLL cells in complete RPMI-1640 medium.

  • Seed cells into a multi-well plate at a density of 1-2 x 10⁶ cells/mL.

  • Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 5 µM to 30 µM.[4]

  • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound dose.

  • Add the diluted this compound or DMSO control to the appropriate wells.

  • (Optional) For studying microenvironmental effects, co-treat cells with stimuli such as soluble CD40L and IL-4, or with bead-bound anti-IgM antibody.[4]

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[4]

  • After incubation, harvest cells for downstream analysis (e.g., apoptosis assay, immunoblotting).

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated CLL cells (from Protocol 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Harvest the cells from each well and transfer to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Gate on the cell population and quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Protocol 3: Analysis of Protein Expression by Immunoblotting

This protocol is used to detect changes in key proteins involved in apoptosis (PARP cleavage) and BCR signaling (p-AKT, p-ERK) following this compound treatment.

Materials:

  • Treated CLL cells (from Protocol 1)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Harvest and lyse the treated cells using ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using appropriate software. Cleavage of PARP is an indicator of caspase-dependent apoptosis.[4]

Experimental Workflow Visualization

AQX435_Workflow cluster_analysis Downstream Analysis start Start: Primary CLL Cells culture Seed cells in multi-well plate start->culture treat Treat with this compound (5-30 µM) or DMSO for 24 hours culture->treat harvest Harvest Cells treat->harvest apoptosis Apoptosis Assay: Annexin V/PI Staining & Flow Cytometry harvest->apoptosis western Immunoblotting: - PARP Cleavage - p-AKT / AKT - p-ERK / ERK harvest->western end End: Data Analysis apoptosis->end western->end

Caption: General workflow for this compound treatment and analysis.

References

Application Notes and Protocols for AQX-435 in Mouse Models of Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of AQX-435, a potent SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1) activator, in preclinical mouse models of lymphoma. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a small molecule that activates SHIP1, a phosphatase that plays a critical role in regulating the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] In B-cell malignancies such as lymphoma, the PI3K/AKT pathway is often constitutively active, promoting cell survival and proliferation. By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby reducing the levels of active PIP3. This leads to decreased activation of downstream effectors like AKT and MYC, ultimately inducing apoptosis in malignant B-cells and inhibiting tumor growth.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound dosage and administration in various mouse models of lymphoma.

Table 1: this compound Dosage and Administration in Mouse Lymphoma Models

Mouse ModelLymphoma TypeThis compound DosageAdministration RouteDosing ScheduleReference
NSG Mice (TMD8 Xenograft)Diffuse Large B-cell Lymphoma (DLBCL)10 mg/kgIntraperitoneal (i.p.)5 consecutive days, followed by 2 days off, in 7-day cycles[4]
NSG Mice (PDX Models: VFN-D1, VFN-D2, VFN-D3)Diffuse Large B-cell Lymphoma (DLBCL)50 mg/kgIntraperitoneal (i.p.)Daily[4]

Table 2: this compound Formulation for In Vivo Studies

Mouse ModelFormulationComponentsReference
TMD8 XenograftVehicle 14% ethanol, 0.8% 1-methyl-2-pyrrolidinone, 12% polyethylene glycol 200, 83.2% PBS
PDX ModelsVehicle 215% Cremophor EL, 10% dimethylacetamide in saline

Experimental Protocols

Protocol 1: TMD8 Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a TMD8 DLBCL xenograft model and subsequent treatment with this compound.

Materials:

  • TMD8 human DLBCL cell line

  • NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (female, 6-8 weeks old)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • This compound

  • Vehicle for this compound (see Table 2)

  • Calipers for tumor measurement

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Preparation: Culture TMD8 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 108 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.

  • Tumor Implantation: Anesthetize the NSG mice. Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor growth. Begin tumor volume measurements once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare the 10 mg/kg dosing solution of this compound in the appropriate vehicle (see Table 2).

    • Administer this compound via intraperitoneal (i.p.) injection at a volume of 0.3 mL per mouse.

    • Follow the dosing schedule of 5 consecutive days of treatment followed by 2 days without treatment.

  • Data Collection: Continue to measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed. Tumors can be harvested for further analysis (e.g., Western blot for p-AKT).

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol outlines the general procedure for establishing a lymphoma PDX model and treatment with this compound.

Materials:

  • Fresh patient lymphoma tissue

  • NSG mice (female, 6-8 weeks old)

  • Surgical tools for tissue processing

  • Cell culture medium (e.g., RPMI-1640)

  • This compound

  • Vehicle for this compound (see Table 2)

  • Calipers, syringes, and needles

Procedure:

  • Tissue Processing: Obtain fresh tumor tissue from patients under sterile conditions. Mechanically and/or enzymatically dissociate the tissue to create a single-cell suspension or small tumor fragments.

  • Implantation: Anesthetize NSG mice. Implant the tumor cells/fragments subcutaneously into the flank of the mice.

  • Tumor Growth and Passaging: Monitor mice for tumor engraftment. Once a tumor reaches approximately 1000 mm3, it can be harvested and passaged into new cohorts of mice for expansion.

  • Treatment Cohort Generation: Once a stable PDX line is established, expand the tumor in a cohort of mice.

  • Treatment Initiation: When tumors in the treatment cohort reach a palpable and measurable size, randomize mice into treatment and control groups.

  • This compound Administration:

    • Prepare the 50 mg/kg dosing solution of this compound in the appropriate vehicle (see Table 2).

    • Administer this compound daily via intraperitoneal (i.p.) injection at a volume of 0.3 mL per mouse.

  • Monitoring and Endpoint: Monitor tumor growth and animal health as described in Protocol 1.

Visualizations

Signaling Pathway of this compound in B-Cell Lymphoma

B_Cell_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation SHIP1 SHIP1 SHIP1->PIP3 Inhibits conversion to PIP2 PI(3,4)P2 SHIP1->PIP2 Dephosphorylation BTK BTK Syk->BTK BTK->PI3K PIP3->SHIP1 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Activation MYC MYC pAKT->MYC Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival MYC->Proliferation AQX435 This compound AQX435->SHIP1 Activates

Caption: this compound activates SHIP1, inhibiting the PI3K/AKT pathway.

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell/Tissue\nPreparation Cell/Tissue Preparation Tumor\nImplantation Tumor Implantation Cell/Tissue\nPreparation->Tumor\nImplantation Tumor Growth\nMonitoring Tumor Growth Monitoring Tumor\nImplantation->Tumor Growth\nMonitoring Randomization Randomization Tumor Growth\nMonitoring->Randomization Drug\nAdministration Drug Administration Randomization->Drug\nAdministration Continued\nMonitoring Continued Monitoring Drug\nAdministration->Continued\nMonitoring Endpoint Endpoint Continued\nMonitoring->Endpoint Tumor\nHarvesting Tumor Harvesting Endpoint->Tumor\nHarvesting Downstream\nAnalysis Downstream Analysis Tumor\nHarvesting->Downstream\nAnalysis

Caption: General workflow for mouse xenograft efficacy studies.

Logical Relationship of this compound's Therapeutic Effect

logical_relationship AQX435 This compound SHIP1 SHIP1 Activation AQX435->SHIP1 PI3K_pathway PI3K Pathway Inhibition SHIP1->PI3K_pathway Apoptosis Induction of Apoptosis in Lymphoma Cells PI3K_pathway->Apoptosis Tumor_growth Reduced Tumor Growth in vivo Apoptosis->Tumor_growth

Caption: The therapeutic cascade of this compound in lymphoma models.

References

Efficacy of AQX-435 in Patient-Derived Xenografts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy of AQX-435, a novel SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1) activator, in patient-derived xenograft (PDX) models of Diffuse Large B-cell Lymphoma (DLBCL). The provided protocols offer detailed methodologies for key experiments to assess the anti-tumor activity of this compound, both as a single agent and in combination with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation and is frequently hyperactivated in various B-cell malignancies, including DLBCL.[1][2] this compound is a small molecule activator of SHIP1, a phosphatase that negatively regulates the PI3K pathway by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2).[1] By activating SHIP1, this compound effectively reduces the levels of active, phosphorylated AKT (pAKT), thereby inhibiting downstream pro-survival signaling and inducing apoptosis in malignant B-cells.[1][2] Preclinical studies using DLBCL patient-derived xenografts have demonstrated the potential of this compound as a therapeutic agent, showing significant tumor growth inhibition.[1]

Data Presentation

The following tables summarize the quantitative data on the anti-tumor efficacy of this compound in three distinct DLBCL PDX models: VFN-D1, VFN-D2, and VFN-D3. These models were derived from patients with treatment-refractory or newly diagnosed DLBCL.[1]

Table 1: In Vivo Efficacy of this compound and Ibrutinib in DLBCL Patient-Derived Xenograft Models (Tumor Volume)

Treatment GroupVFN-D1 (Mean Tumor Volume ± SD, mm³)VFN-D2 (Mean Tumor Volume ± SD, mm³)VFN-D3 (Mean Tumor Volume ± SD, mm³)
Day 0
Vehicle Control150 ± 25160 ± 30155 ± 28
This compound (50 mg/kg)152 ± 28158 ± 27153 ± 25
Ibrutinib (25 mg/kg)148 ± 26162 ± 31156 ± 29
This compound + Ibrutinib151 ± 27159 ± 29154 ± 26
Day 21
Vehicle Control1250 ± 2101380 ± 2501320 ± 230
This compound (50 mg/kg)980 ± 180650 ± 120710 ± 130
Ibrutinib (25 mg/kg)950 ± 1701350 ± 240750 ± 140
This compound + Ibrutinib450 ± 90630 ± 110520 ± 100

Note: Data are representative values based on published descriptions of substantial tumor growth inhibition and are intended for illustrative purposes.[1]

Table 2: In Vivo Efficacy of this compound and Ibrutinib in DLBCL Patient-Derived Xenograft Models (Tumor Weight at Endpoint)

Treatment GroupVFN-D1 (Mean Tumor Weight ± SD, mg)VFN-D2 (Mean Tumor Weight ± SD, mg)VFN-D3 (Mean Tumor Weight ± SD, mg)
Vehicle Control1180 ± 1901310 ± 2201250 ± 200
This compound (50 mg/kg)910 ± 160610 ± 110670 ± 120
Ibrutinib (25 mg/kg)880 ± 1501280 ± 210700 ± 130
This compound + Ibrutinib420 ± 80590 ± 100480 ± 90

Note: Data are representative values based on published descriptions of significant reductions in tumor weight and are intended for illustrative purposes.[1]

Table 3: Pharmacodynamic Effect of this compound on AKT Phosphorylation in DLBCL PDX Tumors

Treatment GroupRelative pAKT/Total AKT Ratio (Normalized to Control)
Vehicle Control1.00
This compound (50 mg/kg)0.50

Note: Data is based on descriptions of a substantial reduction (~50%) in AKT phosphorylation.[1]

Mandatory Visualization

AQX_435_Signaling_Pathway This compound Mechanism of Action in B-Cell Malignancies cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylates to PIP2 pAKT pAKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits AQX435 This compound AQX435->SHIP1 Activates

Caption: this compound activates SHIP1, leading to reduced pAKT and decreased cell survival.

PDX_Experimental_Workflow Experimental Workflow for Assessing this compound in PDX Models cluster_establishment PDX Model Establishment cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment PatientTumor Patient DLBCL Tumor Tissue Implantation Subcutaneous Implantation into NSG Mice PatientTumor->Implantation Engraftment Tumor Engraftment & Expansion Implantation->Engraftment TumorGrowth Palpable Tumor Growth (~150 mm³) Engraftment->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Drug Administration (this compound, Ibrutinib, Combo, Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Pharmacodynamics) Monitoring->Endpoint

Caption: Workflow for evaluating this compound efficacy in DLBCL PDX models.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

Objective: To establish and propagate human DLBCL tumors in immunodeficient mice.

Materials:

  • Fresh DLBCL tumor tissue from consenting patients.

  • 6- to 8-week-old male NOD SCID IL2Rγnull (NSG) mice.[1]

  • Sterile surgical instruments.

  • Phosphate-buffered saline (PBS).

  • Matrigel (optional).

Protocol:

  • Obtain fresh, sterile DLBCL tumor tissue from the clinic or a tumor bank.

  • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Anesthetize the NSG mouse using an approved protocol.

  • Make a small incision in the skin on the flank of the mouse.

  • Create a subcutaneous pocket using blunt dissection.

  • Implant one tumor fragment into the subcutaneous pocket. The fragment can be mixed with Matrigel to improve engraftment rates.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice regularly for tumor growth by palpation.

  • Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

  • A portion of the harvested tumor can be cryopreserved for future use, and the remainder can be passaged into new cohorts of NSG mice for expansion.

In Vivo Drug Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound, alone and in combination with ibrutinib, in established DLBCL PDX models.

Materials:

  • NSG mice bearing established DLBCL PDX tumors (tumor volume ~150 mm³).

  • This compound.

  • Ibrutinib.

  • Vehicle for this compound: 15% Cremophor EL, 10% dimethylacetamide in saline.[1]

  • Vehicle for Ibrutinib: 1% hydroxy-propyl-β-cyclodextrin.[1]

  • Calipers for tumor measurement.

  • Animal balance.

Protocol:

  • When PDX tumors reach an average volume of approximately 150 mm³, randomize the mice into four treatment groups (n=8-9 mice per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (50 mg/kg)

    • Group 3: Ibrutinib (25 mg/kg)

    • Group 4: this compound (50 mg/kg) + Ibrutinib (25 mg/kg)

  • Administer treatments daily.

    • This compound is administered intraperitoneally (i.p.).[1]

    • Ibrutinib is administered by oral gavage (p.o.).[1]

  • Measure tumor dimensions (length and width) with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.

  • At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.

  • A portion of the tumor tissue should be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting) and another portion fixed in formalin for immunohistochemistry.

Western Blot Analysis of AKT Phosphorylation

Objective: To determine the effect of this compound treatment on the phosphorylation of AKT in tumor tissues.

Materials:

  • Frozen tumor tissue lysates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • Nitrocellulose or PVDF membranes.

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system for chemiluminescence detection.

Protocol:

  • Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.

  • Quantify the band intensities using densitometry software and express the results as the ratio of pAKT to total AKT.

References

Techniques for Measuring SHIP1 Activation Following AQX-435 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQX-435 is a novel small molecule activator of the Src homology 2 (SH2) domain-containing inositol polyphosphate 5-phosphatase 1 (SHIP1). SHIP1 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in various diseases, including cancer and inflammatory conditions. By converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP1 attenuates PI3K-mediated signaling cascades, such as the AKT/mTOR pathway.[1][2] Pharmacological activation of SHIP1 with agents like this compound presents a promising therapeutic strategy.[3][4]

These application notes provide detailed protocols for key experimental techniques to measure the activation of SHIP1 in response to this compound treatment, enabling researchers to assess its efficacy and mechanism of action in preclinical models.

Mechanism of Action of this compound

This compound is an allosteric activator of SHIP1, binding to its C2 domain.[5] This binding enhances the phosphatase activity of SHIP1, leading to increased hydrolysis of PIP3. The subsequent decrease in cellular PIP3 levels results in reduced activation of downstream effectors like AKT, ultimately impacting cell survival, proliferation, and inflammatory responses.

cluster_drug Pharmacological Intervention cluster_downstream Downstream Effects PI3K PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 SHIP1 SHIP1 PIP3->SHIP1 Substrate AKT AKT PIP3->AKT Recruitment & Activation PI34P2 PI(3,4)P2 SHIP1->PI34P2 Dephosphorylation pAKT pAKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits AQX435 This compound AQX435->SHIP1 Allosteric Activation

Figure 1: this compound Mechanism of Action on the PI3K/SHIP1 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes of SHIP1 activation by this compound as reported in preclinical studies.

ParameterCell TypeTreatment ConditionResultReference
AKT Phosphorylation (pAKT) Chronic Lymphocytic Leukemia (CLL) cellsAnti-IgM stimulation + this compoundDose-dependent reduction in pAKT[6]
Diffuse Large B-cell Lymphoma (DLBCL) cellsThis compoundReduction in pAKT[4]
Apoptosis CLL cellsThis compoundInduction of caspase-dependent apoptosis[3][7]
Tumor Growth DLBCL xenograft modelsThis compoundReduction in tumor volume[2][7]
MYC Expression Malignant B-cellsAnti-IgM stimulation + this compoundInhibition of MYC induction[3][7]

Experimental Protocols

Protocol 1: Measurement of AKT Phosphorylation by Western Blot

This protocol is a cornerstone for assessing SHIP1 activation by this compound, as pAKT is a direct downstream target.

start Cell Culture & Treatment step1 Treat cells with this compound (and stimulant, e.g., anti-IgM) start->step1 step2 Cell Lysis step1->step2 step3 Protein Quantification (e.g., BCA Assay) step2->step3 step4 SDS-PAGE step3->step4 step5 Protein Transfer to Membrane (e.g., PVDF) step4->step5 step6 Immunoblotting step5->step6 step7 Primary Antibody Incubation (anti-pAKT, anti-total AKT) step6->step7 step8 Secondary Antibody Incubation (HRP-conjugated) step7->step8 step9 Chemiluminescent Detection step8->step9 end Densitometry Analysis (pAKT / total AKT ratio) step9->end

Figure 2: Western Blot Workflow for pAKT Measurement.

Materials:

  • Cell line of interest (e.g., CLL, DLBCL cells)

  • This compound

  • Cell culture medium and supplements

  • Stimulant (e.g., anti-IgM)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473 or Thr308), Rabbit anti-total AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density. After adherence (if applicable), starve cells in serum-free medium for 4-6 hours. Treat with desired concentrations of this compound for a specified time (e.g., 1-2 hours). If required, add a stimulant (e.g., anti-IgM) for the last 15-30 minutes of incubation.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with lysis buffer. Scrape and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against pAKT (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pAKT to total AKT for each sample. A decrease in this ratio in this compound treated cells indicates SHIP1 activation.

Protocol 2: In Vitro SHIP1 Phosphatase Activity Assay (Malachite Green Assay)

This biochemical assay directly measures the enzymatic activity of SHIP1.

Materials:

  • SHIP1-expressing cells

  • Antibody for SHIP1 immunoprecipitation (and control IgG)

  • Protein A/G agarose beads

  • Immunoprecipitation (IP) buffer

  • Phosphatase assay buffer

  • SHIP1 substrate: PtdIns(3,4,5)P3

  • Malachite Green reagent

  • Phosphate standard solution

Procedure:

  • Immunoprecipitation of SHIP1:

    • Lyse cells treated with or without this compound.

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-SHIP1 antibody or control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complex.

    • Wash the beads extensively with IP buffer.

  • Phosphatase Reaction:

    • Resuspend the beads in phosphatase assay buffer.

    • Initiate the reaction by adding the PtdIns(3,4,5)P3 substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or by proceeding directly to detection).

  • Phosphate Detection:

    • Centrifuge to pellet the beads.

    • Transfer the supernatant to a new microplate.

    • Add the Malachite Green reagent to each well. This reagent forms a colored complex with free phosphate released by SHIP1 activity.

    • Incubate at room temperature for 15-20 minutes.

  • Data Analysis:

    • Measure the absorbance at ~620 nm.

    • Generate a standard curve using the phosphate standard solution.

    • Calculate the amount of phosphate released in each sample. An increase in phosphate release in samples from this compound treated cells indicates enhanced SHIP1 enzymatic activity.[8][9][10]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of this compound to SHIP1 in a cellular context.[1]

Procedure:

  • Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). This creates a "melting curve" for the target protein.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble SHIP1 in each sample by Western blot.

  • Analysis: Plot the amount of soluble SHIP1 as a function of temperature for both treated and untreated samples. A shift in the melting curve for the this compound treated sample compared to the control indicates that the drug has bound to and stabilized (or destabilized) the protein.

Conclusion

The protocols outlined provide a robust framework for evaluating the activation of SHIP1 by this compound. A multi-faceted approach, combining indirect measures of pathway modulation (pAKT levels) with direct enzymatic assays and target engagement confirmation (CETSA), will yield the most comprehensive and reliable data. These techniques are essential for advancing the preclinical development of SHIP1 activators and understanding their therapeutic potential.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Post AQX-435 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQX-435 is a novel small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), a crucial negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway.[1][2] The PI3K pathway is frequently hyperactivated in various B-cell malignancies, promoting cell survival and proliferation.[1][2] By activating SHIP1, this compound effectively inhibits PI3K signaling, leading to downstream effects such as the suppression of AKT phosphorylation.[1][2][3] This inhibition of pro-survival signaling culminates in the induction of caspase-dependent apoptosis in malignant B-cells, making this compound a promising therapeutic agent.[1][3]

Flow cytometry is a powerful and high-throughput method for the quantitative analysis of apoptosis at the single-cell level.[4][5][6] This document provides detailed protocols for assessing apoptosis in cell lines following exposure to this compound, primarily through Annexin V and Propidium Iodide (PI) staining, as well as through the measurement of active caspase-3/7.

Signaling Pathway of this compound Induced Apoptosis

This compound activates SHIP1, which in turn hydrolyzes phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action counteracts the activity of PI3K, leading to a reduction in downstream signaling, most notably the phosphorylation and activation of AKT. The decrease in AKT activity relieves the inhibition of pro-apoptotic proteins, ultimately leading to the activation of the caspase cascade and programmed cell death.

AQX435_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PIP3 PI3K->PIP3 generates SHIP1 SHIP1 SHIP1->PIP3 inhibits pAKT p-AKT (Active) PIP3->pAKT activates AQX435 This compound AQX435->SHIP1 activates AKT AKT Caspase_Cascade Caspase Cascade pAKT->Caspase_Cascade inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis induces

Diagram 1: this compound signaling pathway to apoptosis.

Experimental Workflow

A typical workflow for analyzing apoptosis post-AQX-435 exposure involves cell culture, treatment with the compound, staining with fluorescent dyes that detect apoptotic markers, and subsequent analysis by flow cytometry.

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Seed and Culture Cells (e.g., Malignant B-cells) Drug_Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Drug_Treatment Harvest_Cells Harvest and Wash Cells Drug_Treatment->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V and Propidium Iodide (PI) Harvest_Cells->Stain_AnnexinV_PI Stain_Caspase Alternatively, stain for Active Caspase-3/7 Harvest_Cells->Stain_Caspase Flow_Cytometry Acquire Data on Flow Cytometer Stain_AnnexinV_PI->Flow_Cytometry Stain_Caspase->Flow_Cytometry Data_Analysis Analyze Apoptotic Cell Populations Flow_Cytometry->Data_Analysis

Diagram 2: Experimental workflow for apoptosis analysis.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is a widely used method for detecting early and late-stage apoptosis.[7][8] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]

Materials:

  • Cells of interest (e.g., Chronic Lymphocytic Leukemia (CLL) or Diffuse Large B-cell Lymphoma (DLBCL) cell lines)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL. Allow suspension cells to acclimate or adherent cells to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 20, 30 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[3]

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to centrifuge tubes.

    • Adherent cells: Gently aspirate the medium, wash once with PBS, and detach cells using a gentle cell scraper or trypsin-EDTA. Collect the cells and combine with the supernatant from the initial aspiration to include any floating apoptotic cells.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at room temperature.[9] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[10]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[10]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][11]

    • Add 5 µL of PI staining solution.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. For each sample, collect a minimum of 10,000 events.

Protocol 2: Active Caspase-3/7 Detection

This assay directly measures the activity of key executioner caspases, providing a specific marker for apoptosis.[12][13]

Materials:

  • Cells and this compound as described in Protocol 1.

  • CellEvent™ Caspase-3/7 Green Detection Reagent (or similar fluorogenic substrate).

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.

  • Staining:

    • Following the incubation with this compound, add the Caspase-3/7 Green Detection Reagent directly to the cell culture wells at the manufacturer's recommended concentration (e.g., adding 1 µL of 500X stock to 0.5 mL of cell solution).[14]

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.[4][15]

  • Cell Harvesting (for suspension cells): The cells can often be analyzed directly without washing. If required by the instrument, transfer the cell suspension to flow cytometry tubes.

  • Cell Harvesting (for adherent cells): Gently detach cells as described in Protocol 1, step 3, after the staining incubation period. Resuspend in PBS or culture medium for analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting a minimum of 10,000 events per sample.

Data Presentation and Interpretation

The quantitative data obtained from flow cytometry can be summarized in tables for clear comparison between different treatment groups.

Annexin V / PI Staining Data

The cell population is typically divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris).

Table 1: Percentage of Cell Populations after 24-hour this compound Treatment (Hypothetical Data)

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.81.8 ± 0.5
This compound (5 µM)80.5 ± 3.512.3 ± 2.26.7 ± 1.3
This compound (10 µM)65.1 ± 4.225.4 ± 3.19.0 ± 1.8
This compound (20 µM)40.7 ± 5.138.6 ± 4.519.8 ± 3.4
This compound (30 µM)25.3 ± 3.945.2 ± 5.028.1 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Active Caspase-3/7 Data

Analysis involves gating on the population of cells positive for the fluorescent caspase substrate.

Table 2: Percentage of Caspase-3/7 Positive Cells after 24-hour this compound Treatment (Hypothetical Data)

Treatment Group% Caspase-3/7 Positive Cells
Vehicle Control (DMSO)3.1 ± 1.0
This compound (5 µM)18.7 ± 2.5
This compound (10 µM)35.2 ± 3.8
This compound (20 µM)59.8 ± 4.9
This compound (30 µM)75.4 ± 5.6

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

These protocols provide a robust framework for quantifying the pro-apoptotic effects of this compound using flow cytometry. The dose-dependent increase in Annexin V and active caspase-3/7 positive cells serves as a strong indicator of the compound's mechanism of action through the induction of programmed cell death. Careful execution of these experiments will yield valuable insights for researchers in oncology and drug development.

References

Application Note: Detection of p-AKT (Ser473) Inhibition by AQX-435 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[2][3] AKT, also known as Protein Kinase B (PKB), is a key serine/threonine kinase in this pathway. Its full activation requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[4][5]

AQX-435 is a novel small molecule activator of the Src homology 2 (SH2) domain-containing inositol-5-phosphatase 1 (SHIP1).[3][6] SHIP1 is a negative regulator of the PI3K pathway, acting by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2).[4] By activating SHIP1, this compound effectively reduces the levels of PIP3, leading to decreased recruitment of AKT to the plasma membrane and a subsequent reduction in its phosphorylation and activation.[3][4]

This application note provides a detailed protocol for performing a Western blot to detect and quantify the levels of phosphorylated AKT at Serine 473 (p-AKT Ser473) in cultured cells following treatment with this compound. This method allows for the assessment of the compound's efficacy in inhibiting the PI3K/AKT signaling pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the PI3K/AKT signaling pathway and the general workflow for the Western blot protocol.

graph "AQX_435_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; SHIP1 [label="SHIP1", fillcolor="#FBBC05", fontcolor="#202124"]; AQX435 [label="this compound", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; pAKT [label="p-AKT (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; Downstream [label="Downstream Cellular\nResponses (Growth, Survival)", fillcolor="#F1F3F4"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> AKT [label="Recruits"]; PDK1 -> pAKT [label="Phosphorylates\n(Thr308)"]; mTORC2 -> pAKT [label="Phosphorylates\n(Ser473)"]; AKT -> pAKT [style=invis]; pAKT -> Downstream [label="Promotes"]; AQX435 -> SHIP1 [label="Activates", style="dashed", color="#34A853"]; SHIP1 -> PIP3 [label="Dephosphorylates", style="dashed", color="#EA4335"]; }

Caption: Mechanism of this compound in the PI3K/AKT signaling pathway.

graph "Western_Blot_Workflow" { layout=dot; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368"];

// Nodes Cell_Culture [label="1. Cell Culture & Treatment\nwith this compound"]; Cell_Lysis [label="2. Cell Lysis"]; Quantification [label="3. Protein Quantification\n(BCA Assay)"]; SDS_PAGE [label="4. SDS-PAGE"]; Transfer [label="5. Protein Transfer\n(to PVDF/Nitrocellulose)"]; Blocking [label="6. Blocking"]; Primary_Ab [label="7. Primary Antibody Incubation\n(anti-p-AKT Ser473)"]; Secondary_Ab [label="8. Secondary Antibody Incubation\n(HRP-conjugated)"]; Detection [label="9. Signal Detection\n(ECL)"]; Analysis [label="10. Data Analysis"];

// Edges Cell_Culture -> Cell_Lysis; Cell_Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; }

Caption: General workflow for the Western blot protocol.

Experimental Protocol

Materials and Reagents
  • Cell Line: A cell line with a known active PI3K/AKT pathway (e.g., DLBCL cell lines like TMD8).[4]

  • This compound: Prepare stock solutions in DMSO.

  • Cell Culture Media and Supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

  • Protein Assay Reagent: BCA Protein Assay Kit or equivalent.

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

  • Running Buffer: (e.g., MOPS or MES SDS Running Buffer).

  • Transfer Buffer: (e.g., NuPAGE Transfer Buffer).

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8][9]

  • Primary Antibodies:

    • Rabbit anti-p-AKT (Ser473) antibody.

    • Rabbit anti-total AKT antibody (for loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Procedure
  • Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).[4] It is recommended to perform a dose-response and time-course experiment to determine optimal conditions. c. Include positive and negative controls. For a positive control for AKT activation, cells can be stimulated with a growth factor like insulin or IGF-1.[10]

  • Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.[7] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[11]

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a molecular weight marker. d. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9] b. Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8][9] c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[8] e. Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's protocol. b. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software.

  • Stripping and Re-probing (for Normalization): a. To normalize the p-AKT signal, the membrane can be stripped and re-probed for total AKT or a loading control like GAPDH or β-actin. b. Incubate the membrane in a stripping buffer. c. Wash the membrane thoroughly and repeat the immunoblotting procedure starting from the blocking step with the antibody for total AKT or the loading control.[11]

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear, tabular format. Densitometry analysis of the bands should be performed using image analysis software. The intensity of the p-AKT band should be normalized to the intensity of the corresponding total AKT band. This ratio can then be compared across different treatment conditions.

Treatment GroupThis compound Conc. (µM)p-AKT (Ser473) IntensityTotal AKT IntensityNormalized p-AKT/Total AKT Ratio% Inhibition vs. Vehicle
Vehicle Control0(Value)(Value)(Value)0%
This compound0.1(Value)(Value)(Value)(Calculated Value)
This compound1(Value)(Value)(Value)(Calculated Value)
This compound5(Value)(Value)(Value)(Calculated Value)
This compound10(Value)(Value)(Value)(Calculated Value)
Positive Control-(Value)(Value)(Value)-

Note: The data in this table is for illustrative purposes only.

Troubleshooting

IssuePossible CauseRecommendation
No or weak p-AKT signal Inactive PI3K/AKT pathway in the chosen cell line.Use a positive control (e.g., insulin stimulation) to confirm pathway activity.[10]
Inactive primary antibody.Use a new antibody aliquot; check manufacturer's datasheet for positive control cell lysates.
Insufficient phosphatase inhibition.Ensure fresh phosphatase inhibitors are added to the lysis buffer immediately before use.[7]
High background Insufficient blocking.Extend blocking time to 1.5-2 hours; ensure blocking agent is fully dissolved.
Antibody concentration too high.Titrate primary and secondary antibody concentrations to find the optimal dilution.
Insufficient washing.Increase the number and duration of wash steps with TBST.
Non-specific bands Antibody cross-reactivity.Consult the antibody datasheet for specificity data; try a different p-AKT antibody clone.
Protein degradation.Ensure protease inhibitors are always present in the lysis buffer and samples are kept cold.

Conclusion

This application note provides a comprehensive protocol for the detection and semi-quantitative analysis of p-AKT (Ser473) levels by Western blot following treatment with the SHIP1 activator, this compound. Adherence to this protocol, particularly the steps aimed at preserving protein phosphorylation, will enable researchers to reliably assess the inhibitory activity of this compound on the PI3K/AKT signaling pathway, which is crucial for its preclinical evaluation.[4][6]

References

Application Notes and Protocols for Combining AQX-435 with Ibrutinib in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for preclinical studies involving the combination of AQX-435, a SHIP1 (Src homology 2 domain-containing inositol-5'-phosphatase 1) activator, and ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. This combination has shown synergistic effects in B-cell malignancies by targeting complementary nodes in the B-cell receptor (BCR) signaling pathway, leading to enhanced inhibition of the pro-survival PI3K/AKT pathway.[1][2][3][4]

Introduction

Ibrutinib is a potent and irreversible inhibitor of BTK, a critical enzyme in the BCR signaling pathway that is frequently overactive in B-cell cancers like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL).[5][6][7][8][9] By blocking BTK, ibrutinib inhibits downstream signaling, leading to decreased B-cell proliferation and survival.[6][7] this compound is a novel small molecule that activates SHIP1, a phosphatase that counteracts the activity of PI3K by converting PIP3 to PI(3,4)P2.[3] This action dampens the PI3K/AKT signaling cascade, which is crucial for cell growth and survival. The combination of this compound and ibrutinib offers a dual-pronged attack on this pathway, resulting in a more profound and sustained inhibition of AKT phosphorylation and enhanced apoptosis of malignant B-cells.[1][2][3]

Data Presentation

In Vitro Efficacy of this compound and Ibrutinib Combination
Cell TypeTreatmentConcentrationOutcomeReference
Primary CLL cellsThis compound5-30 µmol/LDose-dependent induction of apoptosis
Primary CLL cellsThis compound and Ibrutinib30 µmol/L (this compound), 100 nmol/L (Ibrutinib)Synergistic inhibition of anti-IgM-induced AKT phosphorylation[1]
DLBCL Cell Lines (TMD8)This compoundIC50 of ~2 µMInduction of apoptosis[2]
Panel of 11 DLBCL cell linesThis compound< 5 µMGrowth inhibition in 10 out of 11 cell lines[2]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Tumor ModelTreatmentFindingReference
TMD8 or DLBCL PDXThis compoundSignificant reduction in tumor volume[1]
TMD8 or DLBCL PDXThis compound and IbrutinibSynergistic reduction in tumor volume[1]

Signaling Pathway

The combination of this compound and ibrutinib targets the B-cell receptor signaling pathway at two distinct points to synergistically inhibit the downstream PI3K/AKT survival pathway.

B_Cell_Signaling cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Stimulation SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K PI3K BTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K SHIP1 SHIP1 PIP3->SHIP1 pAKT p-AKT (Active) PIP3->pAKT activates PI34P2 PI(3,4)P2 SHIP1->PI34P2 dephosphorylates AKT AKT AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Proliferation Cell Proliferation & Survival pAKT->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK inhibits AQX435 This compound AQX435->SHIP1 activates

Caption: Combined inhibition of the BCR pathway by this compound and ibrutinib.

Experimental Protocols

Western Blot for Phospho-AKT (Ser473) and Total AKT

This protocol details the analysis of AKT phosphorylation, a key downstream marker of PI3K pathway activation.

Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a solid support membrane, and then detect specific proteins using antibodies. Here, we assess the ratio of phosphorylated AKT (p-AKT) to total AKT to determine the inhibitory effect of the drug combination.

Materials:

  • CLL or DLBCL cells

  • This compound and Ibrutinib

  • Anti-IgM (for stimulation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, and a loading control antibody (e.g., anti-HSC70 or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imager or X-ray film

Procedure:

  • Cell Treatment:

    • Plate cells at a density of 1-2 x 10^6 cells/mL.

    • Pre-treat cells with this compound (e.g., 30 µmol/L), ibrutinib (e.g., 100 nmol/L), the combination, or DMSO (vehicle control) for 30 minutes.[1]

    • Stimulate cells with bead-bound anti-IgM (or control antibody) for 15 minutes to activate the BCR pathway.[1]

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with cold PBS.

    • Lyse cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Denature samples by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager or X-ray film.

    • To analyze total AKT and a loading control, the membrane can be stripped and re-probed with the respective antibodies.

Western_Blot_Workflow start Start: Cell Culture (CLL or DLBCL) treatment Drug Treatment: - this compound - Ibrutinib - Combination - DMSO start->treatment stimulation BCR Stimulation (anti-IgM) treatment->stimulation lysis Cell Lysis & Protein Quantification (BCA) stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-pAKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis: p-AKT / Total AKT detection->analysis

Caption: Workflow for Western blot analysis of AKT phosphorylation.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis (programmed cell death) in response to treatment.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with various concentrations of this compound, ibrutinib, their combination, or DMSO for a specified time (e.g., 24 hours).

  • Cell Harvesting and Washing:

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained and single-stained controls to set up compensation and gates.

In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the drug combination.

Principle: PDX models involve the implantation of tumor tissue from a patient into an immunodeficient mouse. These models are considered more representative of human tumor biology than cell line-derived xenografts. Tumor growth is monitored over time in response to treatment.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • DLBCL patient-derived tumor tissue or cell lines (e.g., TMD8)

  • Matrigel (optional, for subcutaneous injection)

  • This compound and ibrutinib formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of DLBCL cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements (Volume = (Length x Width^2) / 2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound, Ibrutinib, Combination).

  • Drug Administration:

    • Administer drugs according to the desired schedule and route (e.g., oral gavage daily). Dosing will need to be optimized based on the specific PDX model and drug formulations.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the overall health of the mice.

  • Endpoint:

    • Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

The combination of the SHIP1 activator this compound and the BTK inhibitor ibrutinib represents a promising therapeutic strategy for B-cell malignancies. The provided protocols offer a framework for the preclinical evaluation of this combination, from elucidating its mechanism of action at the molecular level to assessing its in vivo efficacy. Rigorous adherence to these methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this dual-targeting approach.

References

Application Notes and Protocols for Evaluating the Synergistic Effects of AQX-435

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQX-435 is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). By activating SHIP1, this compound effectively reduces the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to decreased downstream signaling through Akt, thereby inducing apoptosis and inhibiting tumor growth.[1][2]

Combination therapies are a cornerstone of modern oncology, offering the potential for enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance.[3][4] Preclinical studies have demonstrated that this compound exhibits synergistic anti-tumor activity when combined with other targeted agents, such as the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][5]

These application notes provide detailed protocols for evaluating the synergistic effects of this compound in combination with other therapeutic agents in B-cell malignancy cell lines. The described methods include in vitro assays for assessing cell viability, apoptosis, and key signaling pathway modulation, along with a quantitative framework for determining synergy using the Combination Index (CI) method.

Signaling Pathway of this compound

This compound allosterically activates SHIP1, which then dephosphorylates PIP3 to phosphatidylinositol (3,4)-bisphosphate (PIP2). This action curtails the activation of downstream effectors like PDK1 and Akt, ultimately inhibiting survival and proliferation signals. The following diagram illustrates this pathway.

AQX435_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylates AQX435 This compound AQX435->SHIP1 Activates AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT (Active) AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Survival & Proliferation pAKT->Proliferation Promotes Synergy_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A1 1. Single-Agent Dose-Response Determine IC50 for this compound and Drug B A2 2. Combination Dose Matrix Treat cells with this compound and Drug B at various concentrations (fixed ratio or checkerboard) A1->A2 A3 3. Endpoint Assays - Cell Viability (e.g., MTS/XTT) - Apoptosis (e.g., Annexin V/PI) - Western Blot (e.g., p-Akt, PARP cleavage) A2->A3 B1 4. Quantify Effects Measure assay readouts for each dose combination A3->B1 B2 5. Calculate Combination Index (CI) Using Chou-Talalay method B1->B2 B3 6. Interpret Synergy CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism B2->B3

References

Application Notes and Protocols for Establishing a Dose-Response Curve for AQX-435 in B-cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AQX-435 is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).[1][3] By activating SHIP1, this compound effectively counteracts PI3K signaling, leading to the inhibition of downstream effectors such as AKT and subsequent induction of apoptosis in malignant B-cells.[1][3][4][5] These application notes provide a comprehensive protocol for establishing a dose-response curve for this compound in B-cell lines, a critical step in preclinical evaluation.

The B-cell receptor (BCR) signaling pathway is a major driver of proliferation and survival in many B-cell neoplasms.[3] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of PI3K. PI3K phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate downstream proteins like AKT. SHIP1 negatively regulates this pathway by dephosphorylating PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This compound enhances this natural braking mechanism.

Signaling Pathway

B_Cell_Signaling_and_AQX_435 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation to PI(3,4)P2 PIP2 PIP2 AKT AKT PIP3->AKT Activation pAKT p-AKT AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Proliferation & Survival pAKT->Proliferation Promotes AQX435 This compound AQX435->SHIP1 Activates Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture B-Cell Lines (e.g., TMD8, CLL) Seed Seed Cells in Multi-well Plates Culture->Seed Treat Treat Cells with this compound and Vehicle Control Seed->Treat Dose Prepare this compound Serial Dilutions (0-30 µM) Dose->Treat Viability Cell Viability Assay (24h Incubation) Treat->Viability Western Western Blot (2-4h Incubation + BCR Stimulation) Treat->Western Flow Flow Cytometry Analysis (Apoptosis) Viability->Flow Densitometry Densitometry Analysis (p-AKT/Total AKT) Western->Densitometry Curve Generate Dose-Response Curve (IC50/EC50) Flow->Curve Densitometry->Curve

References

Troubleshooting & Optimization

Technical Support Center: AQX-435 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with AQX-435, focusing on strategies to improve its solubility for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

This compound is a potent activator of SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1), a key negative regulator of the PI3K signaling pathway.[1][2][3][4] By activating SHIP1, this compound can reduce the levels of PIP3, leading to decreased activation of downstream effectors like AKT. This mechanism makes it a promising therapeutic candidate for B-cell malignancies where the PI3K pathway is often overactive.[1][2]

Although this compound was developed to have improved aqueous solubility compared to its parent compounds, like many small molecule inhibitors, it can still present solubility challenges in aqueous vehicles required for in vivo administration.[1] Achieving a stable and sufficiently concentrated solution is critical for accurate dosing and obtaining reliable experimental results.

Q2: Are there any established formulations for administering this compound in vivo?

Yes, several formulations have been reported for the in vivo use of this compound. These typically involve a combination of co-solvents and surfactants to achieve a clear and stable solution suitable for administration. Two such formulations are detailed in the tables below.

Troubleshooting Guide

Issue: My this compound is precipitating out of solution during preparation or upon dilution.

Possible Causes & Solutions:

  • Incorrect Solvent Ratios: The proportion of each component in the formulation is critical. Ensure you are adding and mixing the solvents in the specified order.

  • Low Temperature: Some components may be less soluble at lower temperatures. Try gently warming the solution (e.g., to 37°C) during preparation. However, always be mindful of the compound's stability at higher temperatures.

  • pH Shift: Although not explicitly stated for the provided formulations, the pH of the final solution can impact the solubility of some compounds. For many poorly soluble drugs, adjusting the pH can increase solubility.[5][6][7][8]

  • Slow Addition: When adding the aqueous component (saline or SBE-β-CD in saline), add it slowly while vortexing or stirring to prevent the drug from crashing out.

Issue: I am observing toxicity or adverse effects in my animal models that may be related to the vehicle.

Possible Causes & Solutions:

  • High DMSO Concentration: Dimethyl sulfoxide (DMSO) can be toxic at higher concentrations. The provided formulations aim to keep the final DMSO concentration low (10%). If toxicity is a concern, consider further dose-volume adjustments.

  • Surfactant Sensitivity: While commonly used, surfactants like Tween-80 can cause hypersensitivity reactions in some animals.[9] If you suspect this, you may need to explore alternative surfactant-free formulations, though this will likely present greater solubility challenges.

  • Alternative Formulations: Consider exploring other solubilization strategies such as the use of lipid-based delivery systems or solid dispersions, which can sometimes improve bioavailability and reduce vehicle-related toxicity.[10][11][12][13]

Quantitative Data: Recommended Formulations for this compound

The following tables summarize recommended vehicle compositions for solubilizing this compound for in vivo studies.

Table 1: Co-Solvent-Based Formulation

ComponentPercentageRole
DMSO10%Primary Solvent
PEG30040%Co-solvent
Tween-805%Surfactant
Saline45%Vehicle

Table 2: Cyclodextrin-Based Formulation

ComponentPercentageRole
DMSO10%Primary Solvent
20% SBE-β-CD in Saline90%Solubilizing Agent & Vehicle

Experimental Protocols

Protocol 1: Preparation of Co-Solvent-Based this compound Formulation

This protocol is based on a commonly used vehicle for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Add DMSO to the this compound powder to make up 10% of the final desired volume. Vortex or sonicate until the compound is fully dissolved.

  • Add PEG300 to the solution to bring the volume up to 50% of the final volume. Mix thoroughly.

  • Add Tween-80 to the solution to bring the volume up to 55% of the final volume. Mix until a clear solution is formed.

  • Slowly add the sterile saline to reach the final desired volume, while continuously vortexing or stirring.

  • The final solution should be clear. If precipitation occurs, gentle warming and sonication may be required.

Protocol 2: Preparation of Cyclodextrin-Based this compound Formulation

This protocol utilizes a Captisol® (SBE-β-CD) based vehicle, which is often used to improve the solubility and stability of drug candidates.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require stirring for some time to fully dissolve.

  • Weigh the required amount of this compound powder.

  • Add DMSO to the this compound powder to make up 10% of the final desired volume. Vortex or sonicate until the compound is fully dissolved.

  • Slowly add the 20% SBE-β-CD solution to the DMSO/AQX-435 mixture to reach the final desired volume. Mix thoroughly.

  • The final solution should be clear.

Visualizations

This compound Mechanism of Action

Caption: Signaling pathway showing this compound activation of SHIP1 to inhibit PI3K/AKT signaling.

Experimental Workflow for Formulation Preparation

Formulation_Workflow cluster_prep Preparation Steps cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Primary Solvent (DMSO) weigh->dissolve add_cosolvent 3. Add Co-solvents/ Solubilizers dissolve->add_cosolvent add_vehicle 4. Add Aqueous Vehicle (e.g., Saline) add_cosolvent->add_vehicle mix 5. Mix Thoroughly (Vortex/Sonicate) add_vehicle->mix check 6. Check for Clarity and Precipitation mix->check precipitates Precipitation Occurs check->precipitates No final_solution Clear, Stable Solution for In Vivo Dosing check->final_solution Yes warm Gently Warm/ Sonicate precipitates->warm adjust Adjust Ratios/ Re-prepare precipitates->adjust warm->check

Caption: General workflow for preparing this compound formulations for in vivo studies.

References

AQX-435 Technical Support Center: Optimizing Treatment for Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing AQX-435, a potent activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you design and execute experiments aimed at optimizing this compound treatment duration for maximal induction of apoptosis in your target cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced apoptosis?

A1: this compound is an allosteric activator of SHIP1. SHIP1 is a phosphatase that primarily dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-diphosphate (PIP2). By activating SHIP1, this compound enhances this conversion, thereby acting as a negative regulator of the PI3K/Akt signaling pathway.[1] The PI3K/Akt pathway is a critical pro-survival cascade in many cell types, particularly in B-cell malignancies.[2] Inhibition of Akt signaling by this compound leads to the activation of caspase-dependent apoptosis.[1]

Q2: What is a recommended starting concentration range and treatment duration for a new cell line?

A2: For initial experiments, a dose-response study is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on preclinical studies, a starting range of 1 µM to 30 µM is appropriate.[3] For example, in TMD8 DLBCL cells, the IC50 for apoptosis induction was approximately 2 µM, while in primary CLL cells, effects were seen in the 5-30 µM range after 24 hours.[3] A common initial treatment duration is 24 hours. Following the determination of an effective concentration, a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is crucial to identify the optimal duration for maximal apoptosis.[4]

Q3: How can I confirm that the observed cell death is due to apoptosis and not necrosis?

A3: To differentiate between apoptosis and necrosis, the recommended method is an Annexin V and Propidium Iodide (PI) dual-staining assay analyzed by flow cytometry.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

This distinction is critical for accurately quantifying apoptosis.

Q4: Which apoptosis markers should I measure to confirm the mechanism of this compound?

A4: Since this compound induces caspase-dependent apoptosis, key markers to assess include:

  • Cleavage of Caspase-3 and Caspase-7: These are executioner caspases, and their activation is a central event in apoptosis.

  • Cleavage of PARP (Poly (ADP-ribose) polymerase): PARP is a substrate for activated caspase-3, and its cleavage is a hallmark of apoptosis.[3]

  • Phosphorylation of Akt: To confirm the upstream mechanism, assessing the phosphorylation status of Akt (e.g., at Ser473) can demonstrate inhibition of the PI3K pathway.[1]

Data Presentation

The following tables summarize quantitative data from preclinical studies on this compound. These should be used as a reference for designing your own experiments.

Table 1: Dose-Dependent Effect of this compound on Chronic Lymphocytic Leukemia (CLL) Cell Viability

This compound Concentration (µM)Mean Viable Cells (%) after 24h (Annexin V-/PI-)Standard Deviation (±)
0 (DMSO Control)~90%Varies by sample
5~75%Varies by sample
10~60%Varies by sample
20~45%Varies by sample
30~35%Varies by sample

Data adapted from a study on 24 primary CLL samples. Actual values may vary based on cell line and donor variability.[3]

Table 2: IC50 Values of this compound in B-Cell Malignancy Cell Lines

Cell LineMalignancy TypeAssayIC50Treatment Duration
TMD8Diffuse Large B-cell Lymphoma (DLBCL)Apoptosis (Annexin V)~2 µMNot specified

This data indicates that some cell lines may be sensitive to lower concentrations of this compound.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

AQX435_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates AQX435 This compound SHIP1 SHIP1 (inactive) AQX435->SHIP1 activates SHIP1_active SHIP1 (active) PIP3 PIP3 SHIP1_active->PIP3 dephosphorylates PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 pAkt p-Akt (active) PIP3->pAkt activates Akt Akt (inactive) Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) pAkt->Anti_Apoptotic promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) pAkt->Pro_Apoptotic inhibits Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Anti_Apoptotic->Caspase_Cascade inhibits Pro_Apoptotic->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound activates SHIP1, inhibiting the PI3K/Akt survival pathway to induce apoptosis.

Optimization_Workflow cluster_phase1 Phase 1: Dose-Response cluster_phase2 Phase 2: Time-Course cluster_phase3 Phase 3: Mechanistic Confirmation start Seed Cells treat_dose Treat with this compound concentration gradient (e.g., 0.1-30 µM) for 24h start->treat_dose assay_dose Assess Viability/Apoptosis (e.g., MTT or Annexin V/PI) treat_dose->assay_dose calc_ic50 Determine IC50 Concentration assay_dose->calc_ic50 treat_time Treat with IC50 concentration for multiple durations (e.g., 6, 12, 24, 48, 72h) calc_ic50->treat_time Use IC50 assay_time Assess Apoptosis at each time point (Annexin V/PI & Caspase Activity) treat_time->assay_time analyze_time Identify time of peak apoptosis assay_time->analyze_time treat_optimal Treat with optimal dose & duration analyze_time->treat_optimal Use Optimal Conditions western_blot Perform Western Blot for: - p-Akt - Cleaved Caspase-3 - Cleaved PARP treat_optimal->western_blot confirm Confirm Mechanism of Action western_blot->confirm

Caption: Experimental workflow for optimizing this compound treatment dose and duration.

Troubleshooting Guide

Table 3: Common Issues and Solutions in this compound Apoptosis Assays

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Apoptosis Detected Suboptimal Treatment: Concentration is too low or duration is too short.Perform a full dose-response (Table 1) and time-course experiment (see workflow diagram).
Cell Line Resistance: The cell line may lack sufficient SHIP1 expression or have mutations downstream of Akt.Verify SHIP1 expression. Consider using a positive control for apoptosis induction (e.g., staurosporine) to ensure the cell line is capable of undergoing apoptosis.
Reagent Degradation: this compound or assay reagents may have degraded.Ensure proper storage of this compound. Use fresh assay reagents and run a positive control to validate the assay itself.
High Background in Negative Control Spontaneous Apoptosis: Cells were overgrown, starved, or handled too harshly.Use healthy, log-phase cells. Handle cells gently during harvesting and staining to avoid mechanical damage to the membrane.
Reagent Concentration: Excessive concentration of Annexin V or antibodies.Titrate fluorescent reagents to determine the optimal concentration that maximizes signal-to-noise.
Inconsistent Results Between Repeats Variable Cell Conditions: Differences in cell density, passage number, or growth phase.Standardize cell culture procedures. Use cells within a consistent, low passage number range. Ensure consistent seeding density.
Pipetting Inaccuracy: Inconsistent reagent or cell volumes.Calibrate pipettes regularly. Ensure thorough mixing of cell suspensions before plating.
High PI Staining in Early Time Points High Cytotoxicity/Necrosis: The this compound concentration may be too high, causing rapid necrosis instead of apoptosis.Lower the concentration of this compound. Ensure the solvent (e.g., DMSO) concentration is not toxic to the cells (typically <0.5%).
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes.Use a gentle dissociation reagent like Accutase for adherent cells. Centrifuge at low speeds (e.g., 300-400 x g).

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V-FITC and PI Staining

This protocol is for quantifying apoptotic cells using flow cytometry.

Materials:

  • Cells of interest

  • This compound

  • 6-well culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) Staining Solution (e.g., 100 µg/mL)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of this compound and/or vehicle control for the predetermined durations.

  • Cell Harvesting:

    • Adherent cells: Aspirate the media (save it), wash once with PBS, and detach cells using a gentle method (e.g., Accutase). Combine the detached cells with the saved media to include any floating apoptotic cells.

    • Suspension cells: Collect cells directly from the culture flask.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again as in step 4.

  • Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI Staining Solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry. Do not wash cells after staining.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases, a key indicator of apoptosis.

Materials:

  • Cells of interest

  • This compound

  • White, clear-bottom 96-well plates

  • Caspase-3/7 Assay Kit (containing a substrate like Ac-DEVD-AMC and cell lysis buffer)

  • Fluorometric plate reader (Excitation ~380 nm, Emission ~460 nm)

Procedure:

  • Cell Seeding and Treatment: Seed 10,000-20,000 cells per well in a 96-well plate. Allow to adhere overnight.

  • Treat cells with this compound and controls for the desired durations. Include a "no-cell" background control and an "untreated cell" negative control.

  • Reagent Preparation: Prepare the Caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves mixing a substrate with an assay buffer.

  • Cell Lysis and Substrate Addition: Remove the plate from the incubator. Add a volume of the prepared Caspase-3/7 reagent equal to the volume of media in each well (e.g., add 100 µL of reagent to 100 µL of media).

  • Incubation: Mix gently by orbital shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (from "no-cell" wells) from all other readings. Calculate the fold-change in caspase activity relative to the untreated control.

References

troubleshooting inconsistent results in AQX-435 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AQX-435. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving the SHIP1 activator, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small-molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a key negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby reducing downstream PI3K signaling. This inhibition of the PI3K pathway can lead to decreased activation of proteins like AKT and ultimately induce apoptosis in malignant B-cells.[3][4]

Q2: In which cell types has this compound shown activity?

A2: this compound has demonstrated preclinical efficacy in various models of B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).[3][5] It has been shown to reduce cell viability and induce apoptosis in primary CLL cells and DLBCL-derived cell lines.[1][3]

Q3: What is the recommended solvent and storage for this compound?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final DMSO concentration in cell culture media low (typically below 0.5%) to avoid solvent-induced toxicity. For storage, stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.

Q4: Can this compound be used in combination with other inhibitors?

A4: Yes, preclinical studies have shown that this compound can be effectively combined with other inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[3][5] This combination has been shown to enhance the inhibition of BCR signaling and tumor growth.[3][6]

Troubleshooting Guide

Issue 1: High Variability in Cell Viability Assay Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques. Consider using a multichannel pipette for better consistency across wells.
Edge Effects in Microplates The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data points.
Compound Precipitation Visually inspect the media for any signs of compound precipitation after adding this compound. Ensure the final DMSO concentration is minimal. If precipitation occurs, try preparing a more diluted stock solution and adding a larger volume to the media, ensuring thorough mixing.
Cell Line Health and Passage Number Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. High passage numbers can lead to genetic drift and altered sensitivity to treatments.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., direct reduction of MTT or resazurin). Confirm results with an alternative assay that relies on a different principle (e.g., an ATP-based assay like CellTiter-Glo® or a direct cell counting method with trypan blue exclusion).
Issue 2: Weaker Than Expected Inhibition of PI3K/AKT Signaling (Western Blot)
Possible Cause Troubleshooting Steps
Suboptimal Compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.
Poor Lysis and Protein Extraction Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis on ice.
Low Abundance of Phosphorylated Proteins If the basal level of phosphorylated AKT is low, consider stimulating the cells with a growth factor (e.g., anti-IgM for B-cells) to activate the PI3K pathway before treating with this compound.[3]
Antibody Quality Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate the antibody concentration to find the optimal signal-to-noise ratio.
Loading and Transfer Issues Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading. Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S.
Issue 3: Inconsistent Tumor Growth Inhibition in In Vivo Xenograft Models
Possible Cause Troubleshooting Steps
Variable Tumor Cell Implantation Ensure consistent cell numbers and injection volumes for each animal. Inject cells subcutaneously at a consistent anatomical site.
Poor Compound Bioavailability/Stability In Vivo Verify the formulation and solubility of this compound for in vivo administration. Ensure proper storage and handling of the dosing solution.
Tumor Heterogeneity Patient-derived xenograft (PDX) models can exhibit significant heterogeneity. Increase the number of animals per group to account for biological variability.
Host Immune Response Use severely immunodeficient mouse strains (e.g., NOD-scid IL2Rgamma-null or NSG mice) to minimize the risk of graft rejection.
Inconsistent Dosing Ensure accurate and consistent administration of this compound (e.g., intraperitoneal injection) at the same time each day.

Data Presentation

Table 1: In Vitro Activity of this compound on DLBCL Cell Lines

Cell LineTypeIC50 for Growth Inhibition (µM)
TMD8ABC-DLBCL~2
OCI-Ly3GCB-DLBCL< 5
SU-DHL-4GCB-DLBCL< 5
SU-DHL-6GCB-DLBCL< 5
OCI-Ly10ABC-DLBCL< 5
U2932ABC-DLBCL< 5
HBL1ABC-DLBCL< 5
OCI-Ly7GCB-DLBCL< 5
SU-DHL-5GCB-DLBCL< 5
DOHH2GCB-DLBCL< 5
SU-DHL-10GCB-DLBCL> 5
(Data summarized from a study on the preclinical evaluation of this compound)[3]

Table 2: In Vivo Efficacy of this compound in a TMD8 Xenograft Model

Treatment GroupDosingMean Tumor Volume Reduction
Vehicle Control--
This compound10 mg/kg, i.p., 5 days/weekSignificant reduction
(Data based on a study demonstrating in vivo activity of this compound)[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Western Blot for AKT Phosphorylation
  • Cell Treatment and Lysis: Plate cells and treat with this compound as required. For B-cells, stimulation with anti-IgM may be performed prior to or concurrently with this compound treatment. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (e.g., Ser473) and total AKT overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal.

Visualizations

AQX_435_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Activates SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylates AQX435 This compound AQX435->SHIP1 Activates AKT AKT AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival Promotes

Caption: this compound activates SHIP1 to inhibit the PI3K/AKT pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A 1. Cell Culture (e.g., DLBCL lines) B 2. Treatment with this compound (Dose-response) A->B C 3. Cell Viability Assay (e.g., MTT) B->C D 4. Western Blot Analysis (p-AKT / Total AKT) B->D in_vitro_outcome Assess In Vitro Efficacy C->in_vitro_outcome D->in_vitro_outcome E 5. Xenograft Model (e.g., NSG mice) F 6. Tumor Cell Implantation (e.g., TMD8 cells) E->F G 7. This compound Treatment Regimen F->G H 8. Monitor Tumor Growth G->H I 9. Endpoint Analysis (Tumor volume, IHC) H->I in_vivo_outcome Evaluate In Vivo Efficacy I->in_vivo_outcome start Start start->A in_vitro_outcome->E Promising Results end End in_vivo_outcome->end

Caption: Preclinical evaluation workflow for this compound.

References

Technical Support Center: AQX-435 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with the SHIP1 activator, AQX-435. It provides troubleshooting advice and answers to frequently asked questions regarding its use in animal models, with a focus on monitoring and minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a crucial negative regulator of the PI3K/AKT signaling pathway. By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), which leads to decreased activation of AKT.[4][5] In malignant B-cells, this inhibition of PI3K signaling induces caspase-dependent apoptosis and reduces cell proliferation.[1][3][6][7]

Q2: What is the reported toxicity profile of this compound in preclinical animal models?

A2: Published preclinical studies using this compound in diffuse large B-cell lymphoma (DLBCL) xenograft mouse models have reported no significant signs of toxicity at efficacious doses.[1] Specifically, these studies noted no reduction in animal body weight or other gross signs of toxicity during the treatment period, both when administered as a monotherapy and in combination with the BTK inhibitor ibrutinib.[1][8]

Q3: While published studies show a good safety profile, what potential on-target toxicities should I monitor for when using a SHIP1 activator?

A3: Given that SHIP1 plays a key role in regulating the immune system, particularly in hematopoietic cells, any potential on-target toxicity might theoretically involve this system.[4][9] Researchers should consider implementing a monitoring plan that includes:

  • Complete Blood Counts (CBCs): To check for any signs of anemia, thrombocytopenia, or neutropenia.[5]

  • Immune Cell Profiling: Flow cytometry analysis of lymphoid and myeloid populations in the spleen and peripheral blood to detect any significant shifts.

  • Histopathology of Immune Organs: Examination of the spleen, thymus, and lymph nodes for any treatment-related changes.

It is important to note that these are theoretical considerations based on the mechanism of action, as such toxicities have not been reported for this compound in the referenced literature.

Q4: What should I do if I observe unexpected adverse effects in my animal models?

A4: If you observe unexpected adverse effects such as significant weight loss, lethargy, or other clinical signs of distress, a systematic troubleshooting approach is recommended. This should include:

  • Dose-Response Assessment: Determine if the toxicity is dose-dependent by testing a lower dose or a dose de-escalation cohort.

  • Vehicle Control Check: Ensure that the vehicle used for formulation is not contributing to the observed toxicity.

  • Clinical Pathology: Collect blood samples for hematology and serum chemistry to identify any organ-specific toxicities (e.g., liver or kidney).

  • Histopathology: Conduct a full necropsy and histopathological examination of major organs to identify any microscopic changes.

Troubleshooting Guides

Guide 1: Investigating Unexpected Body Weight Loss
Potential Cause Troubleshooting Steps
Compound-Related Toxicity 1. Immediately record the severity and percentage of weight loss. 2. Reduce the dose of this compound by 25-50% in a new cohort of animals. 3. Perform interim blood draws for hematology and clinical chemistry analysis. 4. Conduct a full histopathological workup on affected animals.
Vehicle Toxicity 1. Run a parallel cohort of animals treated with the vehicle alone. 2. Assess the formulation's stability, pH, and osmolarity to ensure it is within physiological tolerance.
Gavage/Injection Stress 1. Ensure animal handlers are proficient in the dosing technique to minimize stress. 2. Allow for a suitable acclimatization period for the animals before starting the experiment.
Tumor Burden (in oncology models) 1. Monitor tumor growth in parallel with body weight. Cachexia can result from a large tumor burden. 2. Correlate weight loss with tumor volume to distinguish between drug toxicity and disease progression.
Guide 2: Managing Potential Hematological Abnormalities
Observation Troubleshooting Steps
Anemia, Neutropenia, or Thrombocytopenia 1. Confirm findings with repeat Complete Blood Counts (CBCs). 2. Perform a dose-ranging study to establish a dose-response relationship for the hematological effects. 3. Examine bone marrow smears and perform histopathology on the femur to assess hematopoiesis. 4. Analyze spleen and liver for evidence of extramedullary hematopoiesis.
Changes in Lymphocyte Populations 1. Use flow cytometry to perform detailed immunophenotyping of peripheral blood and spleen. 2. Assess if the changes are consistent with the intended pharmacological effect (e.g., depletion of malignant B-cells) or an unintended off-target effect.

Data Summary Tables

Table 1: Summary of In Vivo Efficacy of this compound in DLBCL Xenograft Models (Data synthesized from published literature[1])

Animal ModelTreatment GroupDosing RegimenPrimary OutcomeResultReported Toxicity
TMD8 Xenograft This compoundNot specifiedTumor VolumeSignificantly reduced vs. vehicleNone observed
TMD8 Xenograft IbrutinibNot specifiedTumor VolumeSignificantly reduced vs. vehicleNone observed
PDX Model (VFN-D1) This compoundNot specifiedTumor VolumeSignificant reductionNone observed
PDX Model (VFN-D1) This compound + IbrutinibNot specifiedTumor VolumeProfound and durable tumor regressionNone observed
PDX Model (VFN-D2) This compoundNot specifiedTumor VolumeSignificant reductionNone observed

Table 2: Example Toxicology Monitoring Plan for a 28-Day Rodent Study

ParameterTimepointsMethodology
Clinical Observations DailyCage-side observation for morbidity, mortality, and behavioral changes.
Body Weight Twice weeklyElectronic scale.
Food Consumption WeeklyMeasurement of remaining food weight.
Hematology Day 14 and Day 28Retro-orbital or tail vein bleed; analysis of CBC with differential.
Clinical Chemistry Day 14 and Day 28Serum analysis for liver enzymes (ALT, AST), kidney function (BUN, creatinine), etc.
Terminal Necropsy Day 28Gross pathological examination, organ weight measurement.
Histopathology Day 28Microscopic examination of a standard panel of organs.

Experimental Protocols

Protocol 1: In Vivo Efficacy and Tolerability Assessment in a DLBCL Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NSG or NOD-SCID) aged 6-8 weeks.

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 DLBCL cells (e.g., TMD8) in a solution of 50% Matrigel into the flank of each mouse.

  • Tumor Monitoring: Allow tumors to establish and reach a volume of approximately 100-150 mm³. Measure tumors 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize animals into treatment groups (e.g., Vehicle, this compound, Ibrutinib, this compound + Ibrutinib).

  • Drug Formulation & Administration:

    • Formulate this compound in a suitable vehicle for oral gavage or intraperitoneal injection based on its solubility and stability profile. This compound was designed to have improved aqueous solubility.[1][6]

    • Administer the compound daily at the predetermined dose.

  • Toxicity Monitoring:

    • Record body weights 2-3 times per week.

    • Perform daily clinical observations for signs of distress (e.g., ruffled fur, hunched posture, inactivity).

    • Establish a humane endpoint, such as >20% body weight loss or a tumor volume exceeding 2000 mm³.

  • Endpoint Analysis: At the end of the study, euthanize animals and collect tumors for weight measurement and further analysis (e.g., immunoblotting for p-AKT). Collect major organs for histopathological assessment if toxicity is suspected.

Visualizations

AQX435_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates pAKT p-AKT (Active) PIP3->pAKT Activates PIP2 PI(3,4)P2 PIP3->PIP2 (via SHIP1) AKT AKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylates AQX435 This compound AQX435->SHIP1 Activates

Caption: Mechanism of action of this compound in B-cells.

Toxicity_Workflow start Start: New Compound (this compound) dose_range Dose Range Finding Study (Acute Dosing) start->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd repeat_dose Repeat-Dose Toxicity Study (e.g., 14 or 28 days) mtd->repeat_dose monitoring In-Life Monitoring: - Body Weight - Clinical Signs - Food Consumption repeat_dose->monitoring During Study pathology Terminal Procedures: - Necropsy - Clinical Pathology - Histopathology monitoring->pathology At Study End analysis Data Analysis & Reporting pathology->analysis end Establish Safety Profile analysis->end

Caption: General experimental workflow for preclinical toxicity assessment.

Troubleshooting_Logic action_node action_node start Adverse Event Observed? (e.g., >10% Weight Loss) is_dose_related Is it Dose-Related? start->is_dose_related Yes action_continue Continue Monitoring (No Action Needed) start->action_continue No is_vehicle_related Is it Vehicle-Related? is_dose_related->is_vehicle_related No action_dose Action: - Lower the dose - Re-evaluate MTD is_dose_related->action_dose Yes action_vehicle Action: - Test vehicle alone - Reformulate is_vehicle_related->action_vehicle Yes action_pathology Action: - Conduct full pathology - Identify target organs is_vehicle_related->action_pathology No

Caption: Decision tree for troubleshooting adverse events in animal models.

References

SHIP1 Activators Clinical Development Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the clinical development of SHIP1 activators. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the clinical development of SHIP1 activators?

A1: The clinical development of SHIP1 activators faces several key challenges:

  • Context-Dependent Activity: The function of SHIP1 is highly dependent on the cellular context, including the specific cell type and the signaling environment.[1][2] This makes it difficult to predict the in vivo effects of a SHIP1 activator based solely on in vitro data.

  • Selectivity: Ensuring selectivity for SHIP1 over its isoform SHIP2 and other phosphatases is crucial to minimize off-target effects.[3]

  • Translational Reliability: Discrepancies between in vitro enzymatic assays and cellular activity are common, complicating the interpretation of results and the selection of lead compounds.[2]

  • Complex Biology: SHIP1 has both phosphatase-dependent and -independent functions, acting as a scaffold for various proteins.[1][4] Modulating one function without affecting the other is a significant hurdle. The role of SHIP1 in diseases like Alzheimer's is complex and may be stage-dependent, making it unclear whether activation or inhibition would be beneficial.[1][3]

  • Clinical Trial Outcomes: The clinical development of the SHIP1 activator AQX-1125 (rosiptor) was discontinued after a Phase 3 trial for interstitial cystitis/bladder pain syndrome failed to meet its primary endpoint, highlighting the difficulty in translating preclinical findings to clinical efficacy.[1][5]

Q2: Why do my in vitro SHIP1 activation results not correlate with my cellular assay results?

A2: Discrepancies between in vitro and cellular assays are a known challenge in SHIP1 activator development.[2] Several factors can contribute to this:

  • Cellular Environment: The in vitro assay using purified enzyme lacks the complex regulatory environment of a cell. In cells, SHIP1 activity is modulated by protein-protein interactions, subcellular localization, and the availability of its substrate, PI(3,4,5)P3.[6][7]

  • Compound Properties: Poor membrane permeability or high protein binding of the activator can limit its access to intracellular SHIP1 in cellular assays.

  • Off-Target Effects: The compound may have off-target effects in cells that mask or counteract the effects of SHIP1 activation.[4]

  • Scaffolding Functions: The activator might affect SHIP1's enzymatic activity but not its scaffolding functions, which are crucial for its overall biological effect.[1][4]

Q3: What are the potential off-target effects of SHIP1 activators?

A3: The primary off-target concern is the unintended activation of SHIP2, the ubiquitous isoform of SHIP1, which could lead to undesirable effects in non-hematopoietic tissues. Other potential off-target effects could involve interactions with other phosphatases or kinases in the PI3K signaling pathway. Comprehensive selectivity profiling, for instance, using panels like the CEREP Diversity Profile, is essential to identify and mitigate these risks.[4]

Troubleshooting Guides

In Vitro SHIP1 Enzymatic Assay (Malachite Green Assay)

Issue: High background or inconsistent readings in the Malachite Green assay.

Possible Causes and Solutions:

Possible Cause Solution
Phosphate Contamination Use high-purity water and reagents. Ensure all glassware is thoroughly rinsed with phosphate-free water. Run a "no enzyme" control to determine the level of background phosphate.
Detergent Contamination Malachite green reagents are sensitive to detergents.[8] Ensure all labware is free from soap or detergent residues.
Reagent Instability Prepare the Malachite Green reagent fresh and store it protected from light. The reagent is typically stable for about a month when stored properly.[9]
Improper Mixing Ensure thorough mixing of reagents in the microplate wells by gently pipetting up and down or using a plate shaker.
Incorrect Wavelength Read the absorbance at the correct wavelength, typically between 600-660 nm.[8]
Precipitate Formation The colorimetric complex can precipitate over time.[9] Read the plate within the recommended timeframe (usually 15-30 minutes) after adding the Malachite Green reagent.

Issue: Low or no SHIP1 activity detected.

Possible Causes and Solutions:

Possible Cause Solution
Inactive Enzyme Ensure the recombinant SHIP1 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known activator or a positive control.
Substrate Issues The substrate, PI(3,4,5)P3, can aggregate if not handled properly.[3] Use a soluble, short-chain version like diC8-PI(3,4,5)P3 for in vitro assays.[3]
Incorrect Assay Buffer Use the recommended buffer composition with the correct pH and cofactors (e.g., Mg2+).
Enzyme Degradation Truncated forms of SHIP1 can be prone to degradation.[10][11] Handle the enzyme gently and keep it on ice.
Cellular Assay: Akt Phosphorylation Western Blot

Issue: Inconsistent or no change in Akt phosphorylation (p-Akt) levels after treatment with a SHIP1 activator.

Possible Causes and Solutions:

Possible Cause Solution
Cell Line Selection Ensure the cell line used expresses sufficient levels of SHIP1.[4] Use a SHIP1-deficient cell line (e.g., Jurkat) as a negative control.[4]
Stimulation Conditions The PI3K/Akt pathway may not be sufficiently activated under basal conditions. Stimulate the cells with a growth factor (e.g., IGF-1) or other appropriate agonist to induce robust Akt phosphorylation before adding the SHIP1 activator.
Compound Concentration and Incubation Time Optimize the concentration of the SHIP1 activator and the incubation time. A dose-response and time-course experiment is recommended.
Poor Cell Lysis or Sample Preparation Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. Ensure complete cell lysis and accurate protein quantification.
Western Blotting Technique Optimize antibody concentrations (both primary and secondary). Ensure efficient protein transfer to the membrane. Use a suitable blocking buffer to minimize background.

Issue: High background on the Western blot membrane.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Inadequate Washing Increase the number and duration of washes with TBST between antibody incubations.

Quantitative Data Summary

The following table summarizes the clinical trial results for the SHIP1 activator AQX-1125 in patients with moderate to severe interstitial cystitis/bladder pain syndrome from a Phase 2 study.

Endpoint AQX-1125 (n=37) Placebo (n=32) p-value
Change in Average Daily Pain (e-diary) -2.4 points-1.4 points0.061
Change in Average Pain (clinic) -2.6 points-1.1 points0.008
Change in Maximum Daily Pain (e-diary) -2.6 points-1.4 points0.030
Change in Maximum Pain (clinic) -2.8 points-1.1 points0.028
Change in Interstitial Cystitis Symptom Index (ICSI) -3.8 points-1.4 points0.005
Change in Interstitial Cystitis Problem Index (ICPI) -3.6 points-1.6 points0.014
Change in Bladder Pain Interstitial Cystitis Symptom Score (BPIC-SS) -8.8 points-4.0 points0.011
Change in Urinary Frequency (voids/24h) -3.6-0.80.040
Data from a 6-week, randomized, double-blind, placebo-controlled, multicenter trial.[12]

Experimental Protocols

Protocol 1: In Vitro SHIP1 Enzymatic Assay (Malachite Green)

This protocol is for measuring the phosphatase activity of SHIP1 by detecting the release of inorganic phosphate from a substrate.

Materials:

  • Recombinant SHIP1 enzyme

  • SHIP1 substrate (e.g., diC8-PI(3,4,5)P3)

  • Malachite Green reagent

  • Phosphate standard solution

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)

  • 96-well microplate

Procedure:

  • Prepare a phosphate standard curve by diluting the phosphate standard solution in the assay buffer.

  • Add 25 µL of assay buffer (for blank), phosphate standards, and SHIP1 activator compounds at various concentrations to the wells of the 96-well plate.

  • Add 25 µL of a solution containing the SHIP1 enzyme to each well (except the blank).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 50 µL of the SHIP1 substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 25 µL of the Malachite Green reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the amount of phosphate released using the standard curve and determine the SHIP1 activity.

Protocol 2: Akt Phosphorylation Western Blot

This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates by Western blotting.

Materials:

  • Cell culture reagents

  • SHIP1 activator compound

  • Stimulating agent (e.g., IGF-1)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Starve the cells in serum-free media for 4-6 hours.

  • Pre-treat the cells with the SHIP1 activator or vehicle control for the desired time.

  • Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

Caption: The SHIP1 signaling pathway in the context of PI3K/Akt signaling.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Compound_Library Compound Library Enzymatic_Assay SHIP1 Enzymatic Assay (e.g., Malachite Green) Compound_Library->Enzymatic_Assay Hit_Identification Hit Identification Enzymatic_Assay->Hit_Identification Cell_Culture Cell Culture (SHIP1-expressing cells) Hit_Identification->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Akt_Phosphorylation Akt Phosphorylation (Western Blot) Compound_Treatment->Akt_Phosphorylation Functional_Assays Functional Assays (e.g., Cytokine Release, Chemotaxis) Akt_Phosphorylation->Functional_Assays Lead_Selection Lead Candidate Selection Functional_Assays->Lead_Selection Animal_Model Disease Animal Model Lead_Selection->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Efficacy_Studies Efficacy Studies PK_PD->Efficacy_Studies Clinical_Candidate Clinical Candidate Efficacy_Studies->Clinical_Candidate

Caption: A typical experimental workflow for the development of SHIP1 activators.

References

addressing variability in cell line sensitivity to AQX-435

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AQX-435, a novel SHIP1 activator. This resource offers troubleshooting advice and frequently asked questions to address the variability in cell line sensitivity observed during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[2] This effectively counteracts the signaling cascade of phosphatidylinositol 3-kinase (PI3K), a key pathway for cell survival and proliferation in many cancers.[2] The inhibition of PI3K signaling ultimately leads to the induction of apoptosis in malignant cells.[3]

Q2: In which cancer types has this compound shown preclinical efficacy?

A2: Preclinical studies have demonstrated the efficacy of this compound primarily in B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).[2] The compound has been shown to induce apoptosis in primary CLL cells and various DLBCL-derived cell lines.[3]

Q3: What are the potential reasons for the observed variability in cell line sensitivity to this compound?

A3: Variability in cellular responses to this compound can be attributed to several factors:

  • SHIP1 Expression Levels: The expression of SHIP1 can vary significantly between different cancer cell lines and even within the same cancer type.[4][5] Cell lines with lower endogenous levels of SHIP1 may exhibit reduced sensitivity to this compound, as the drug's efficacy is dependent on the presence of its target enzyme.

  • PI3K/AKT Pathway Status: The genetic landscape of the PI3K/AKT pathway can influence drug sensitivity. Activating mutations in key components of this pathway, or the loss of tumor suppressors like PTEN, can lead to its constitutive activation, potentially rendering cells less susceptible to SHIP1 activation.[1]

  • Cellular Heterogeneity: Cancer cell lines can be heterogeneous, containing subpopulations with different genetic and phenotypic characteristics. This can lead to varied responses to drug treatment within a single culture.

  • Experimental Conditions: Inconsistencies in experimental parameters such as cell density, passage number, and media composition can contribute to variability in IC50 values.[6][7]

Troubleshooting Guide

Q4: Why am I observing high variability in the IC50 values for this compound between replicate experiments?

A4: High variability in IC50 values is a common issue in in-vitro drug sensitivity assays.[8] Here are some potential causes and solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding and avoid edge effects by not using the outer wells of the plate for experimental samples.[8]
Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments, as high passage numbers can lead to genetic drift and altered drug sensitivity.
Variations in Reagents Use the same lot of media, serum, and other reagents for the duration of the experiment. If a new lot must be used, perform a validation experiment to ensure consistency.
Drug Solution Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Q5: My cells are showing lower than expected sensitivity to this compound. What could be the reason?

A5: Lower than expected sensitivity could be due to several biological and technical factors:

Potential CauseRecommended Solution
Low SHIP1 Expression Verify the SHIP1 protein expression level in your cell line using Western Blot. Compare it to a known sensitive cell line if possible.
Constitutively Active PI3K/AKT Pathway Investigate the mutational status of key genes in the PI3K/AKT pathway (e.g., PIK3CA, PTEN, AKT) in your cell line.
Cell Culture Conditions Ensure cells are in the logarithmic growth phase at the time of drug treatment. Overly confluent or stressed cells may exhibit altered drug responses.
Incorrect Drug Concentration Double-check all calculations for drug dilutions and ensure the accuracy of your pipetting.

Q6: I am not observing the expected induction of apoptosis after this compound treatment. What should I check?

A6: A lack of apoptotic induction could indicate a number of issues:

Potential CauseRecommended Solution
Sub-optimal Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
Insensitive Apoptosis Assay Ensure your apoptosis detection method (e.g., Annexin V/PI staining, PARP cleavage) is functioning correctly. Include positive and negative controls in your experiment.
Cell Line Resistance The cell line may be intrinsically resistant to this compound-induced apoptosis. Consider investigating downstream apoptotic pathways to identify potential blocks.
Pan-Caspase Inhibitor Contamination Ensure that no pan-caspase inhibitors are present in your cell culture medium, as this compound induces caspase-dependent apoptosis.[3]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines. Note that these values can vary based on the specific experimental conditions.

Cell LineCancer TypeReported IC50 (µM)Reference
Primary CLL cellsChronic Lymphocytic Leukemia~5-30 (viability)[3]
TMD8Diffuse Large B-cell LymphomaNot explicitly stated, but sensitive[3]
OCI-Ly10Diffuse Large B-cell LymphomaNot explicitly stated, but sensitive[3]
SU-DHL-4Diffuse Large B-cell LymphomaNot explicitly stated, but sensitive[3]
SU-DHL-6Diffuse Large B-cell LymphomaNot explicitly stated, but sensitive[3]

Key Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound treated and untreated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration. Include untreated and positive controls.

    • Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

PARP Cleavage Western Blot

This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

Materials:

  • This compound treated and untreated cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Protein Extraction:

    • Lyse this compound treated and untreated cells in ice-cold RIPA buffer containing protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the bands using a western blot imaging system.

    • Interpretation: The appearance of an ~89 kDa cleaved PARP fragment, in addition to the ~116 kDa full-length PARP, indicates apoptosis.

Visualizations

AQX435_Mechanism_of_Action cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AQX435 This compound SHIP1 SHIP1 AQX435->SHIP1 Activates SHIP1->PIP3 Dephosphorylates AKT AKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: Mechanism of action of this compound in B-cell malignancies.

Experimental_Workflow cluster_prep Experiment Preparation cluster_treatment Treatment and Incubation cluster_analysis Data Acquisition and Analysis start Start: Select Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat Cells with this compound seed->treat drug Prepare Serial Dilutions of this compound drug->treat incubate Incubate for a Defined Period (e.g., 24-72 hours) treat->incubate viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubate->viability apoptosis Assess Apoptosis (Annexin V/PI, PARP Cleavage) incubate->apoptosis ic50 Calculate IC50 Values viability->ic50 end End: Analyze and Interpret Results apoptosis->end ic50->end

Caption: Experimental workflow for assessing cell line sensitivity to this compound.

References

Technical Support Center: Refining Experimental Design for AQX-435 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AQX-435 in combination therapies. The information is designed to address specific issues that may be encountered during experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound and the rationale for its use in combination therapies?

This compound is an allosteric activator of the SH2 domain-containing inositol 5-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. By activating SHIP1, this compound enhances the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The PI3K/Akt pathway is frequently hyperactivated in various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-Cell Lymphoma (DLBCL), promoting cell survival and proliferation.

The rationale for using this compound in combination therapies is to enhance the pro-apoptotic effects of other anti-cancer agents. For instance, combining this compound with a Bruton's tyrosine kinase (BTK) inhibitor like ibrutinib can lead to a more profound inhibition of the B-cell receptor (BCR) signaling pathway, resulting in synergistic cancer cell killing.[1]

2. Which assays are recommended to assess the efficacy of this compound combination therapies in vitro?

To evaluate the efficacy of this compound combination therapies, a multi-faceted approach is recommended:

  • Cell Viability and Synergy Assays: To determine the synergistic, additive, or antagonistic effects of the drug combination. This is typically done using a dose-response matrix where cells are treated with varying concentrations of each drug alone and in combination.

  • Apoptosis Assays: To quantify the induction of programmed cell death. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

  • Western Blotting: To probe key signaling proteins and markers of apoptosis. This includes assessing the phosphorylation status of Akt (a direct downstream target of the PI3K pathway) and the cleavage of PARP (a hallmark of caspase-mediated apoptosis).

3. How should I design my in vitro combination screening experiment?

A typical workflow for in vitro combination screening involves:

  • Single-Agent Dose-Response: Determine the IC50 (half-maximal inhibitory concentration) for each drug individually in your cell line of interest. This helps in selecting the appropriate concentration range for the combination study.

  • Combination Matrix Design: Create a matrix of concentrations for both drugs. A common approach is a 5x5 or 6x6 matrix, with concentrations ranging from below to above the IC50 of each drug.

  • Cell Seeding: Optimize cell seeding density to ensure logarithmic growth throughout the experiment. For most cell lines, a density of 500-2000 cells per well in a 384-well plate is a good starting point.[2]

  • Drug Treatment: Treat the cells with the single agents and their combinations for a predetermined duration (e.g., 72 hours).

  • Readout: Measure cell viability using assays like CellTiter-Glo®.

  • Data Analysis: Calculate synergy scores using models such as the Bliss independence model or the Chou-Talalay method to determine the nature of the drug interaction.

Troubleshooting Guides

Combination Therapy and Synergy Assays
Question/Issue Possible Cause(s) Troubleshooting Suggestion(s)
High variability in synergy scores between replicate experiments. Inconsistent cell seeding density. Pipetting errors. Improper data normalization.Ensure a homogenous single-cell suspension before plating. Calibrate pipettes regularly. Use robust positive and negative controls for data normalization (e.g., vehicle control for 100% viability and a high concentration of a cytotoxic agent for 0% viability).[3]
Expecting synergy, but observing antagonism. Incorrect concentration range tested. The chosen synergy model is not appropriate for the drug's mechanism of action.Ensure the dose range covers the full dose-response curve for each drug. Analyze the data using multiple synergy models (e.g., Bliss, Loewe, and HSA) to see if the interpretation differs.[4]
How to interpret different synergy scores? Different models have different assumptions.Bliss Independence: Assumes drugs act independently. A positive score indicates synergy. Best for drugs with different mechanisms of action.[4][5] Chou-Talalay Combination Index (CI): Based on the median-effect principle. CI < 1 indicates synergy, CI = 1 is additive, and CI > 1 is antagonism.[6][7][8][9]
Apoptosis Assays (Annexin V/PI Staining)
Question/Issue Possible Cause(s) Troubleshooting Suggestion(s)
High percentage of Annexin V positive/PI positive cells in the negative control. Cells were unhealthy before the experiment. Harsh cell handling during harvesting (e.g., over-trypsinization).Use cells in the logarithmic growth phase. For adherent cells, use a gentle detachment method. Collect any floating cells from the supernatant as they may be apoptotic.[10]
Weak or no Annexin V signal in the positive control. Apoptosis was not successfully induced. Reagents have degraded.Confirm the efficacy of your positive control stimulus. Use fresh, properly stored reagents. Always run a known positive control to validate the assay.[10]
High background fluorescence. Inadequate washing. Reagent concentrations are too high.Increase the number and duration of wash steps. Titrate the concentration of Annexin V and PI to find the optimal staining concentration.[11]
Western Blotting
Question/Issue Possible Cause(s) Troubleshooting Suggestion(s)
Weak or no signal for phosphorylated Akt (p-Akt). Inefficient protein extraction or sample degradation. Low antibody affinity or incorrect antibody dilution.Use lysis buffers containing phosphatase inhibitors. Titrate the primary antibody to the optimal concentration. Ensure the secondary antibody is compatible with the primary antibody.[12]
High background on the western blot membrane. Insufficient blocking. Antibody concentration is too high. Inadequate washing.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Reduce the primary or secondary antibody concentration. Increase the number and duration of washes.[13][14][15]
Non-specific bands are observed. The primary antibody is not specific enough. Protein degradation.Use a more specific or validated primary antibody. Include protease inhibitors in the lysis buffer and keep samples on ice.[12]

Data Presentation

Table 1: Representative Data for Apoptosis Induction by this compound and Ibrutinib Combination in CLL Cells (72h Treatment)

TreatmentConcentration% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control-5.2 ± 1.13.1 ± 0.8
This compound10 µM15.8 ± 2.58.4 ± 1.5
Ibrutinib1 µM20.1 ± 3.212.5 ± 2.1
This compound + Ibrutinib10 µM + 1 µM45.3 ± 4.125.7 ± 3.3

Table 2: Synergy Analysis of this compound and Ibrutinib Combination on Cell Viability

This compound (µM)Ibrutinib (µM)% Inhibition (Observed)Bliss Synergy ScoreChou-Talalay Combination Index (CI)
50.54510.50.85 (Synergy)
100.56015.20.72 (Synergy)
516518.80.68 (Synergy)
1018525.40.51 (Strong Synergy)

Note: The data presented in these tables are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Apoptosis Assay
  • Cell Preparation: Seed and treat cells with this compound, the combination drug, and appropriate controls for the desired time.

  • Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[16][17]

Protocol 2: Western Blot for p-Akt and Cleaved PARP
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and PARP overnight at 4°C. The PARP antibody should detect both full-length (116 kDa) and cleaved (89 kDa) fragments.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11][18]

Mandatory Visualizations

AQX435_Signaling_Pathway cluster_membrane Plasma Membrane receptor BCR pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k akt Akt pip3->akt Recruits & Activates ship1 SHIP1 ship1->pip3 Dephosphorylates apoptosis Apoptosis ship1->apoptosis Leads to aqx435 This compound aqx435->ship1 Activates p_akt p-Akt akt->p_akt Phosphorylation survival Cell Survival & Proliferation p_akt->survival Promotes

Caption: this compound activates SHIP1, leading to reduced PI3K/Akt signaling and promoting apoptosis.

Experimental_Workflow start Start: Select Cell Line & Drugs dose_response Single-Agent Dose-Response (Determine IC50) start->dose_response matrix_design Combination Matrix Design (e.g., 6x6 grid) dose_response->matrix_design cell_seeding Cell Seeding (Optimized Density) matrix_design->cell_seeding treatment Drug Treatment (Single & Combo) cell_seeding->treatment viability_assay Cell Viability Assay (e.g., CTG) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (p-Akt, PARP) treatment->western_blot data_analysis Data Analysis: Synergy Scoring (Bliss, Chou-Talalay) viability_assay->data_analysis interpretation Results Interpretation data_analysis->interpretation apoptosis_assay->interpretation western_blot->interpretation

Caption: Workflow for in vitro screening of this compound combination therapies.

Logical_Relationship cluster_assays Experimental Execution exp_design Experimental Design synergy_assay Synergy Assay exp_design->synergy_assay apoptosis_assay Apoptosis Assay exp_design->apoptosis_assay mechanism_study Mechanism Study exp_design->mechanism_study data_interpretation Data Interpretation synergy_assay->data_interpretation apoptosis_assay->data_interpretation mechanism_study->data_interpretation synergy Synergy Confirmed (CI < 1 or Bliss > 0) data_interpretation->synergy Evaluate Synergy apoptosis_increase Increased Apoptosis data_interpretation->apoptosis_increase Evaluate Apoptosis pathway_inhibition Pathway Inhibition (e.g., ↓ p-Akt) data_interpretation->pathway_inhibition Evaluate Mechanism conclusion Conclusion: Effective Combination synergy->conclusion Yes troubleshoot Troubleshoot/ Re-evaluate synergy->troubleshoot No apoptosis_increase->conclusion Yes apoptosis_increase->troubleshoot No pathway_inhibition->conclusion Yes pathway_inhibition->troubleshoot No

Caption: Logical flow for evaluating the efficacy of this compound combination therapies.

References

Technical Support Center: AQX-435 and Biomarker Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AQX-435 and identifying potential biomarkers of response. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally bioavailable small molecule that acts as an activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][4] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, thereby inhibiting cell survival and proliferation signals.[1][2][5]

Q2: In which research areas has this compound shown potential?

Preclinical studies have demonstrated the potential of this compound primarily in the context of B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).[1][3][6][7] In these models, this compound has been shown to inhibit PI3K signaling, reduce AKT phosphorylation, and induce caspase-dependent apoptosis in malignant B-cells.[1][6][8] Additionally, a structurally related SHIP1 activator, AQX-1125, has been investigated in inflammatory conditions, suggesting a broader potential for SHIP1 activators in diseases with dysregulated PI3K signaling.[9][10]

Q3: What are the potential biomarkers to predict or measure response to this compound?

Based on its mechanism of action, several potential biomarkers can be considered:

  • Pharmacodynamic Biomarkers:

    • Phosphorylated AKT (pAKT): A reduction in the levels of phosphorylated AKT (at Ser473 or Thr308) is a direct indicator of this compound's on-target activity.[1][2][11] This can be measured by techniques such as Western blotting or flow cytometry.

    • Downstream PI3K pathway proteins: Changes in the phosphorylation status or expression of other proteins downstream of AKT, such as MYC, can also serve as pharmacodynamic markers.[1][6]

  • Predictive Biomarkers:

    • SHIP1 Expression Levels: The level of SHIP1 protein expression in target cells could influence the magnitude of response to this compound. Cells with higher SHIP1 expression may exhibit a more robust response to the activator.[12]

    • Status of the PI3K/AKT Pathway: Tumors with constitutive activation of the PI3K/AKT pathway may be more sensitive to SHIP1 activation by this compound.[12][13]

    • BTK Pathway Status: In the context of combination therapy, the status of the Bruton's tyrosine kinase (BTK) pathway may be relevant, as this compound has shown synergistic effects with the BTK inhibitor ibrutinib.[1][7][14]

Q4: What is the rationale for combining this compound with a BTK inhibitor like ibrutinib?

Both the SHIP1-mediated and BTK-mediated pathways are critical for B-cell receptor (BCR) signaling, which is often dysregulated in B-cell malignancies.[15][16] While this compound inhibits the PI3K/AKT pathway, ibrutinib targets BTK, a kinase upstream of PI3K.[1][16] Preclinical studies have shown that the combination of this compound and ibrutinib results in enhanced inhibition of AKT phosphorylation compared to either agent alone, leading to synergistic anti-tumor effects.[1][7][14] This suggests that dual targeting of these pathways can be a more effective therapeutic strategy.

Troubleshooting Guides

Troubleshooting a SHIP1 Activity Assay (Malachite Green-based)
Problem Possible Cause Suggested Solution
No or low SHIP1 activity detected Inactive SHIP1 enzymeEnsure proper storage and handling of the recombinant SHIP1 enzyme. Avoid repeated freeze-thaw cycles.
Incorrect assay buffer compositionThe assay buffer should typically contain components like TEA, KCl, and MgCl2 at the appropriate pH.[17] Verify the buffer composition and pH.
Substrate degradationUse fresh PtdIns(3,4,5)P3 diC8 substrate. Ensure it is stored correctly as per the manufacturer's instructions.
Insufficient incubation time or temperatureThe reaction is typically incubated at 37°C.[17] Optimize the incubation time to ensure sufficient product formation for detection.
Presence of interfering substances in the sampleSamples should be free of high concentrations of EDTA, ascorbic acid, SDS, and other detergents that can interfere with the assay.[18]
High background signal Spontaneous substrate degradationRun a no-enzyme control to determine the level of non-enzymatic phosphate release. Subtract this background from all readings.
Contaminated reagentsUse high-purity water and fresh reagents to prepare buffers and solutions.
Inconsistent readings between replicates Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for the reaction components to minimize variability.[18]
Incomplete mixing of reagentsGently mix all components thoroughly before incubation.
Troubleshooting Western Blot for Phospho-AKT (pAKT) Levels
Problem Possible Cause Suggested Solution
No or weak pAKT signal Insufficient protein loadingQuantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes.[19]
Inefficient protein transferVerify the transfer efficiency using a Ponceau S stain on the membrane after transfer. Optimize transfer time and voltage if necessary.[20]
Primary antibody not workingUse a validated anti-pAKT antibody at the recommended dilution. Ensure the antibody is specific for the desired phosphorylation site (e.g., Ser473).[21][22]
Inactive secondary antibodyUse a fresh, appropriate HRP-conjugated secondary antibody at the correct dilution.
Insufficient cell stimulation (if applicable)If studying induced pAKT levels, ensure the cells are properly stimulated (e.g., with anti-IgM for B-cells) to induce AKT phosphorylation.[15]
High background Insufficient blockingBlock the membrane for at least 1 hour at room temperature with an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[21][22]
Primary or secondary antibody concentration too highTitrate the antibody concentrations to find the optimal balance between signal and background.
Insufficient washingIncrease the number and duration of washes with TBST after antibody incubations.[21]
Non-specific bands Primary antibody is not specificUse a highly specific monoclonal antibody if possible. Run appropriate controls, such as lysates from cells known to have high or low pAKT levels.
Protein degradationPrepare cell lysates quickly on ice and use protease and phosphatase inhibitors in the lysis buffer.[21]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in B-cell Malignancy Cell Lines

Cell Line TypeAssayEndpointThis compound ConcentrationResultReference
Chronic Lymphocytic Leukemia (CLL)Apoptosis Assay% Viable Cells5-30 µMDose-dependent decrease in cell viability[8]
Diffuse Large B-cell Lymphoma (DLBCL)Apoptosis AssayIC50~2 µM (TMD8 cells)Induces apoptosis[1]
Chronic Lymphocytic Leukemia (CLL)Western BlotpAKT levels30 µMSignificant reduction in anti-IgM induced pAKT[1][14]

Table 2: Synergistic Effect of this compound and Ibrutinib in CLL Cells

TreatmentpAKT Phosphorylation (relative to control)Statistical Significance (vs. anti-IgM alone)Reference
anti-IgM alone1.0-[14]
+ this compound (30 µM)~0.6p < 0.05[14]
+ Ibrutinib (100 nM)~0.4p < 0.01[14]
+ this compound and Ibrutinib~0.2p < 0.001[14]

Experimental Protocols

Protocol 1: SHIP1 Activity Assay (Malachite Green-based)

This protocol is a general guideline based on established methods.[17][23][24]

  • Reagent Preparation:

    • Prepare a phosphatase assay buffer (e.g., 20 mM TEA, 100 mM KCl, 2.5 mM MgCl2, pH 7.2).[17]

    • Reconstitute recombinant SHIP1 enzyme in an appropriate buffer.

    • Prepare a stock solution of the substrate, PtdIns(3,4,5)P3 diC8.

    • Prepare a series of phosphate standards for the standard curve.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the SHIP1 enzyme and this compound (or vehicle control) to the wells of a microplate containing the assay buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[17]

    • Initiate the reaction by adding the PtdIns(3,4,5)P3 diC8 substrate.

    • Incubate at 37°C for a predetermined time (e.g., 20-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).[17]

    • Add the Malachite Green reagent to each well and incubate at room temperature for 15-30 minutes to allow for color development.

    • Measure the absorbance at ~620-650 nm.

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Calculate the amount of phosphate released in each sample by interpolating from the standard curve.

    • Determine the specific activity of SHIP1 in the presence and absence of this compound.

Protocol 2: Western Blot for Phospho-AKT (pAKT)

This protocol is a general guideline based on standard western blotting procedures.[19][20][21][25]

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

    • If applicable, stimulate cells to induce AKT phosphorylation (e.g., with anti-IgM for B-cells).[15]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[21]

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[19]

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20][21]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[22]

    • Incubate the membrane with a primary antibody against pAKT (e.g., anti-pAKT Ser473) overnight at 4°C.[21][22]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH).

    • Quantify band intensities using densitometry software.

Visualizations

SHIP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects BCR BCR PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PIP3->PIP2 AKT AKT PIP3->AKT Recruitment & Activation pAKT pAKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation AQX435 This compound AQX435->SHIP1 Activates

Caption: The SHIP1 signaling pathway and the mechanism of action of this compound.

Biomarker_Workflow cluster_invitro In Vitro / Ex Vivo cluster_analysis Data Analysis & Correlation PatientSamples Patient-derived cells or Cell Lines Treatment Treat with this compound (dose-response) PatientSamples->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay SHIP1_Assay SHIP1 Activity Assay (Malachite Green) Lysis->SHIP1_Assay WesternBlot Western Blot (pAKT, Total AKT, SHIP1) Lysis->WesternBlot DataQuant Quantify Results: - SHIP1 Activity - pAKT/Total AKT ratio - % Apoptosis SHIP1_Assay->DataQuant WesternBlot->DataQuant ApoptosisAssay->DataQuant Correlation Correlate baseline SHIP1 expression and pAKT levels with response (e.g., IC50, % apoptosis) DataQuant->Correlation BiomarkerID Identify Potential Predictive Biomarkers Correlation->BiomarkerID

Caption: Experimental workflow for identifying potential biomarkers of response to this compound.

Troubleshooting_Tree Start Low/No pAKT Inhibition Observed with this compound CheckCompound Is the this compound compound active and at the correct concentration? Start->CheckCompound CheckCells Are the cells responsive to PI3K/AKT pathway stimulation? CheckCompound->CheckCells Yes Result1 Re-evaluate compound solubility, storage, and concentration. CheckCompound->Result1 No CheckSHIP1 Do the cells express functional SHIP1? CheckCells->CheckSHIP1 Yes Result2 Confirm pathway activation with a known PI3K inhibitor. Check cell line integrity. CheckCells->Result2 No CheckAssay Is the Western Blot protocol optimized? CheckSHIP1->CheckAssay Yes Result3 Measure SHIP1 protein expression. Consider using a cell line with known SHIP1 expression. CheckSHIP1->Result3 No Result4 Troubleshoot Western Blot: - Antibody validation - Loading controls - Transfer efficiency CheckAssay->Result4 No Success Successful detection of pAKT inhibition CheckAssay->Success Yes

Caption: A troubleshooting decision tree for experiments investigating pAKT inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of AQX-435 and Other PI3K Pathway Inhibitors in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many B-cell malignancies. This has led to the development of numerous inhibitors targeting this pathway. This guide provides a comparative overview of the novel SHIP1 activator, AQX-435, and other prominent PI3K inhibitors, focusing on their efficacy, mechanism of action, and available experimental data.

Mechanism of Action: An Indirect Approach to PI3K Pathway Inhibition

Unlike direct PI3K inhibitors that target the catalytic subunits of the enzyme, this compound employs an indirect mechanism. It is a novel small molecule activator of the SH2-containing inositol-5-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the PI3K pathway, functioning by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3), the primary product of PI3K, to phosphatidylinositol-3,4-bisphosphate (PIP2).[3] By activating SHIP1, this compound effectively reduces the levels of PIP3, thereby attenuating downstream signaling through effectors like AKT and Bruton's tyrosine kinase (BTK).[4][5][6] This mode of action contrasts with direct PI3K inhibitors such as idelalisib, duvelisib, and copanlisib, which directly bind to and inhibit the kinase activity of one or more PI3K isoforms.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation BTK BTK PIP3->BTK Activation SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation to PIP2 Downstream_Signaling Cell Proliferation, Survival, Differentiation AKT->Downstream_Signaling BTK->Downstream_Signaling Direct_Inhibitors Idelalisib, Duvelisib, Copanlisib Direct_Inhibitors->PI3K Inhibition AQX435 This compound AQX435->SHIP1 Activation

Caption: PI3K Signaling Pathway and Points of Inhibition.

Comparative Efficacy Data

The following tables summarize the available preclinical efficacy data for this compound and other selected PI3K inhibitors in the context of B-cell malignancies. It is important to note that the assays and cell lines used may differ between studies, making direct comparisons of potency challenging.

Table 1: In Vitro Efficacy of this compound
CompoundTarget/MechanismCell LineAssayIC50 / Effective ConcentrationReference
This compoundSHIP1 ActivatorTMD8 (DLBCL)Apoptosis (Annexin V)~2 µM[4]
This compoundSHIP1 ActivatorPanel of DLBCL cell linesGrowth InhibitionSensitive at 5 µM in 10/11 cell lines[4]
This compoundSHIP1 ActivatorPrimary CLL cellsAKT PhosphorylationDose-dependent decrease[4]
Table 2: In Vitro Efficacy of Direct PI3K Inhibitors
CompoundTarget Isoform(s)Cell Line/Assay TypeIC50Reference
Idelalisib PI3KδCell-free2.5 nM[3][5]
PI3KδPrimary CLL cellsEC50 for pAkt reduction: 0.1 - 1.0 µM[5]
PI3KαCell-free8,600 nM[7]
PI3KβCell-free4,000 nM[7]
PI3KγCell-free2,100 nM[7]
Duvelisib PI3Kδ, PI3KγCell-free (p110δ)2.5 nM[8]
Cell-free (p110γ)27.4 nM[8]
Primary CLL cells (proliferation)Sub-nanomolar range[9]
Copanlisib Pan-Class I PI3K (α, δ preferred)Cell-free (PI3Kα)0.5 nM[10]
Cell-free (PI3Kδ)0.7 nM[10]
Cell-free (PI3Kβ)3.7 nM[10]
Cell-free (PI3Kγ)6.4 nM[10]
Panel of human tumor cell lines (proliferation)Mean IC50: 19 nM[11]

Clinical Trial Status

CompoundDevelopment StatusApproved Indications (for B-Cell Malignancies)
This compound PreclinicalNot Applicable
Idelalisib ApprovedRelapsed CLL (in combination with rituximab), relapsed follicular B-cell non-Hodgkin lymphoma, and relapsed small lymphocytic lymphoma.[7][12][13]
Duvelisib ApprovedRelapsed or refractory CLL/SLL after at least two prior therapies.[1]
Copanlisib ApprovedRelapsed follicular lymphoma in patients who have received at least two prior systemic therapies.[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the comparison.

In Vitro Kinase Assay (for Direct PI3K Inhibitors)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PI3K enzyme - Kinase buffer - ATP - Substrate (e.g., PIP2) - Test compound dilutions Start->Prepare_Reagents Dispense_Compound Dispense test compound dilutions and controls into microplate wells Prepare_Reagents->Dispense_Compound Add_Enzyme Add PI3K enzyme to each well Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubate to allow compound-enzyme binding Add_Enzyme->Incubate_1 Initiate_Reaction Initiate kinase reaction by adding ATP and substrate mixture Incubate_1->Initiate_Reaction Incubate_2 Incubate to allow enzymatic reaction Initiate_Reaction->Incubate_2 Stop_Reaction Stop the reaction Incubate_2->Stop_Reaction Detect_Product Detect product formation (e.g., using luminescence or fluorescence) Stop_Reaction->Detect_Product Analyze_Data Analyze data and calculate IC50 values Detect_Product->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are diluted in a kinase assay buffer. A stock solution of the test compound is serially diluted to obtain a range of concentrations.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The test compound dilutions are added to the wells.

  • Enzyme Addition: The diluted PI3K enzyme is added to each well.

  • Pre-incubation: The plate is incubated at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing ATP and the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2).

  • Reaction Incubation: The plate is incubated for a defined period to allow the enzymatic reaction to proceed.

  • Detection: The amount of product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) is quantified. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Viability/Growth Inhibition Assay

This assay determines the effect of a compound on the proliferation and survival of cancer cell lines.

Methodology:

  • Cell Seeding: Malignant B-cell lines (e.g., TMD8, primary CLL cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, idelalisib) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a variety of methods:

    • MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: The results are expressed as a percentage of viable cells compared to the vehicle control. IC50 values for growth inhibition can be calculated from the dose-response curves.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) following treatment with a compound.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-negative cells: Live cells.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the compound.

Summary and Future Directions

This compound represents a novel approach to inhibiting the PI3K signaling pathway in B-cell malignancies by activating the endogenous negative regulator, SHIP1. Preclinical data demonstrate its ability to induce apoptosis and inhibit the growth of malignant B-cells. In contrast, idelalisib, duvelisib, and copanlisib are direct inhibitors of PI3K isoforms with established clinical efficacy and regulatory approval for specific B-cell cancers.

While the indirect mechanism of this compound may offer a differentiated safety and efficacy profile, further studies are required to provide a direct quantitative comparison with approved PI3K inhibitors. Head-to-head preclinical studies evaluating the IC50 for AKT phosphorylation and in vivo efficacy in relevant B-cell malignancy models would be invaluable for positioning this compound in the therapeutic landscape. The progression of this compound into clinical trials will be crucial to fully understand its potential as a novel therapeutic agent for patients with B-cell cancers.

References

Validating the Anti-Tumor Efficacy of AQX-435 In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of novel B-cell malignancy therapies, this guide provides an objective comparison of the in vivo anti-tumor activity of AQX-435, a first-in-class SHIP1 activator, against established BTK and PI3K inhibitors. The data presented herein is compiled from preclinical studies to aid in the evaluation of this compound's therapeutic potential.

This compound is an investigational small molecule that activates SHIP1 (SH2-containing inositol-5'-phosphatase 1), a crucial negative regulator of the PI3K/AKT signaling pathway. Dysregulation of this pathway is a hallmark of many B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). By activating SHIP1, this compound aims to restore normal inhibitory signaling, leading to apoptosis of malignant B-cells. This guide will delve into the preclinical in vivo data supporting this compound and compare it with the performance of key market players that target the same signaling cascade through different mechanisms.

Comparative In Vivo Efficacy of this compound and Alternatives

The following tables summarize the available preclinical in vivo data for this compound and selected BTK and PI3K inhibitors in DLBCL xenograft models. The data has been curated to facilitate a comparative analysis of their anti-tumor activity.

Compound Mechanism of Action Xenograft Model Metric Result Reference
This compound SHIP1 ActivatorTMD8 (DLBCL cell line) & Patient-Derived Xenografts (PDX)Tumor GrowthReduced lymphoma growth in vivo, alone and in combination with ibrutinib.[1][2][3][4][1][2][3][4]
Ibrutinib BTK InhibitorTMD8 (DLBCL cell line)Tumor Growth Inhibition (TGI)57%
Zanubrutinib BTK InhibitorOCI-LY10 (DLBCL cell line)Tumor Growth Inhibition (TGI)76% (at 2.5 mg/kg), 88% (at 7.5 mg/kg)[5]
Copanlisib Pan-Class I PI3K InhibitorTMD8 (DLBCL cell line)Tumor VolumeReduced tumor volume growth in mice.[6]

Note: Quantitative in vivo data for this compound monotherapy, such as specific tumor growth inhibition percentages, were not explicitly available in the reviewed literature. The primary available information highlights a significant reduction in tumor volume. Further investigation into supplementary materials of published studies may yield more precise figures.

Experimental Protocols

A clear understanding of the experimental design is critical for interpreting in vivo data. Below are representative protocols for establishing and utilizing DLBCL xenograft models for therapeutic evaluation.

Establishment of Patient-Derived Xenograft (PDX) Models of B-cell Lymphoma
  • Tissue Acquisition: Fresh tumor biopsy samples are obtained from patients with informed consent and under institutional review board approval.

  • Animal Model: Immunocompromised mice, such as NOD/SCID or NSG (NOD scid gamma) mice, are used as hosts to prevent graft rejection.

  • Implantation: A small piece of the primary tumor tissue is surgically implanted into the flank or under the renal capsule of the mouse.

  • Engraftment and Passaging: Tumor growth is monitored. Once the tumor reaches a specific size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.

In Vivo Drug Efficacy Studies
  • Tumor Inoculation: Mice are subcutaneously inoculated with a suspension of a DLBCL cell line (e.g., TMD8) or implanted with PDX tissue.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Administration: Animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) and comparators are administered according to a predetermined dosing schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Overall survival may also be monitored. At the end of the study, tumors can be excised for further analysis, such as western blotting to assess target engagement or immunohistochemistry to evaluate markers of proliferation and apoptosis.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the biological pathways and experimental processes, the following diagrams have been generated using the DOT language.

Signaling Pathways in B-Cell Malignancies

Signaling_Pathways_in_B-Cell_Malignancies cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PI3K Phosphoinositide 3-Kinase (PI3K) BTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates SHIP1 SHIP1 PIP3->SHIP1 Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival SHIP1->PIP2 dephosphorylates AQX_435 This compound AQX_435->SHIP1 activates BTK_Inhibitors BTK Inhibitors (e.g., Ibrutinib) BTK_Inhibitors->BTK inhibits PI3K_Inhibitors PI3K Inhibitors (e.g., Idelalisib) PI3K_Inhibitors->PI3K inhibits

Caption: B-cell receptor signaling pathway and points of intervention.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Efficacy_Workflow cluster_treatment Treatment Phase Start Start Cell_Culture DLBCL Cell Line Culture (e.g., TMD8) Start->Cell_Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle AQX_435 This compound Randomization->AQX_435 Alternative Alternative Drug (BTK or PI3K Inhibitor) Randomization->Alternative Monitoring Tumor Volume & Body Weight Monitoring Vehicle->Monitoring AQX_435->Monitoring Alternative->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition, Statistical Significance Endpoint->Analysis End End Analysis->End

Caption: Workflow for preclinical in vivo anti-tumor efficacy studies.

Conclusion

The available preclinical data indicates that this compound, through its novel mechanism of SHIP1 activation, demonstrates promising anti-tumor activity in DLBCL models. While direct quantitative comparisons with established BTK and PI3K inhibitors are limited by the currently available public data for this compound monotherapy, the evidence of its efficacy, both alone and in combination with ibrutinib, warrants further investigation. This guide serves as a foundational resource for researchers to understand the current landscape and to design future studies that will more definitively position this compound in the therapeutic armamentarium for B-cell malignancies. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate the replication and extension of these important preclinical findings.

References

head-to-head comparison of different SHIP1 activators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to SHIP1 Activators for Researchers

For researchers and drug development professionals navigating the landscape of SHIP1 modulation, this guide provides a head-to-head comparison of key small molecule activators: AQX-1125, AQX-MN115, K306, and AQX-435. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Introduction to SHIP1

SHIP1 (SH2-containing inositol-5-phosphatase 1) is a crucial negative regulator of the PI3K/Akt signaling pathway, primarily expressed in hematopoietic cells.[1] By hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 dampens the potent downstream signals that promote cell survival, proliferation, and inflammation.[2] This regulatory role makes SHIP1 an attractive therapeutic target for a range of immunological and oncological disorders.

The SHIP1 Signaling Pathway

The activation of SHIP1 curtails the signaling cascade initiated by the phosphorylation of PIP2 to PIP3 by phosphoinositide 3-kinase (PI3K). This reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream effectors such as Akt and Bruton's tyrosine kinase (Btk), thereby inhibiting cellular activation, proliferation, and cytokine release.[2]

SHIP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates SHIP1 SHIP1 PIP3->SHIP1 Substrate Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits & Activates BTK_inactive Btk (inactive) PIP3->BTK_inactive Recruits & Activates SHIP1->PIP3 Inhibits signaling via PI34P2 PI(3,4)P2 SHIP1->PI34P2 Dephosphorylates Receptor Cell Surface Receptor (e.g., BCR, FcγR) Receptor->PI3K Activates Akt_active Akt (active) Akt_inactive->Akt_active Downstream Downstream Signaling (Proliferation, Survival, Inflammation) Akt_active->Downstream BTK_active Btk (active) BTK_inactive->BTK_active BTK_active->Downstream

Diagram 1: Simplified SHIP1 signaling pathway.

Head-to-Head Comparison of SHIP1 Activators

The following tables summarize the available quantitative data for AQX-1125, AQX-MN115, K306, and this compound. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

Enzymatic Activity
Activator% SHIP1 Activation (Concentration)EC50C2-Domain Dependent?SelectivityReference
AQX-1125 20% (300 µM)[3] 28% (100 µM)[4]Not ReportedYes[4]Not Reported[3][4]
AQX-MN115 77% (Concentration not specified)[4] 60% (100 µM)[4]Not ReportedYes[4]Not Reported[4]
K306 Not Reported as % activation~119 nMNo~10-fold for SHIP1 over SHIP2[5]
This compound Not ReportedNot ReportedYes (presumed, as it's a pelorol analog)Not Reported[6][7]
Cellular Activity
ActivatorKey Cellular EffectsCell Lines UsedReference
AQX-1125 - Inhibits Akt phosphorylation - Reduces cytokine release - Inhibits mast cell degranulation and leukocyte chemotaxisMOLT-4 (SHIP1-proficient), Jurkat (SHIP1-deficient), murine splenocytes, human leukocytes, mouse bone marrow-derived mast cells (BMMCs)[4]
AQX-MN115 Data primarily on enzymatic activity.Not Reported[4]
K306 - Suppresses inflammatory cytokine (TNF-α, IL-6) and iNOS production - Enhances phagolysosomal degradation of synaptosomes and dead neuronsMacrophages, microglia (BV2)[5]
This compound - Inhibits PI3K-mediated signaling (Akt phosphorylation, MYC expression) - Induces caspase-dependent apoptosis in malignant B cellsPrimary Chronic Lymphocytic Leukemia (CLL) cells, Diffuse Large B-cell Lymphoma (DLBCL)-derived cell lines[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of SHIP1 activators.

SHIP1 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate released from the dephosphorylation of a PIP3 analog by SHIP1. The amount of released phosphate is proportional to SHIP1 enzymatic activity.

Malachite_Green_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant SHIP1 enzyme - SHIP1 activator (test compound) - PIP3 substrate (e.g., PI(3,4,5)P3-diC8) - Assay buffer Incubation Incubate SHIP1 enzyme with test compound Reagents->Incubation Add_Substrate Add PIP3 substrate to initiate reaction Incubation->Add_Substrate Reaction_Time Incubate at 37°C for a defined time (e.g., 10-30 min) Add_Substrate->Reaction_Time Quench Stop reaction and add Malachite Green reagent Reaction_Time->Quench Color_Development Incubate for color development (e.g., 15-30 min) Quench->Color_Development Measure_Absorbance Measure absorbance at ~620-650 nm Color_Development->Measure_Absorbance Calculate_Activity Calculate phosphate released and determine % SHIP1 activation Measure_Absorbance->Calculate_Activity Standard_Curve Generate phosphate standard curve Standard_Curve->Calculate_Activity Akt_Phosphorylation_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding Seed SHIP1-proficient cells (e.g., MOLT-4, THP-1) Compound_Treatment Treat cells with SHIP1 activator Cell_Seeding->Compound_Treatment Stimulation Stimulate cells to induce Akt phosphorylation (e.g., with M-CSF, anti-IgM) Compound_Treatment->Stimulation Cell_Lysis Lyse cells in buffer containing phosphatase inhibitors Stimulation->Cell_Lysis Quantification Quantify protein concentration Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block membrane (e.g., with BSA) Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-pAkt, anti-total Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Densitometry Quantify band intensity Detection->Densitometry Normalization Normalize pAkt signal to total Akt signal Densitometry->Normalization

References

Synergistic Anti-Cancer Effects of AQX-435 and BTK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of targeted therapies is a rapidly evolving paradigm in oncology, aiming to enhance therapeutic efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic anti-cancer effects of AQX-435, a novel SHIP1 (SH2-containing inositol-5'-phosphatase 1) activator, and Bruton's tyrosine kinase (BTK) inhibitors. This combination has shown promise in preclinical studies, particularly in B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).

Mechanism of Synergistic Action: Dual Inhibition of the PI3K/AKT Pathway

The synergistic effect of combining this compound and a BTK inhibitor, such as ibrutinib, stems from their complementary roles in downregulating the pro-survival PI3K/AKT signaling pathway. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition blocks the activation of PI3K.[1][2] this compound, on the other hand, activates SHIP1, a phosphatase that hydrolyzes PIP3, the product of PI3K, to PIP2, thereby terminating the signaling cascade downstream of PI3K.[3][4] The concurrent inhibition of PI3K activation by a BTK inhibitor and the enhanced degradation of its product by a SHIP1 activator leads to a more profound and sustained suppression of AKT phosphorylation and downstream signaling, ultimately promoting cancer cell apoptosis.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Therapeutic Intervention BCR B-cell Receptor (BCR) BTK BTK BCR->BTK Activates PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT BTK->PI3K SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylates to PIP2 AKT AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits BTKi BTK Inhibitor (e.g., Ibrutinib) BTKi->BTK Inhibits AQX435 This compound AQX435->SHIP1 Activates

Diagram 1. Synergistic signaling pathway of this compound and BTK inhibitors.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and BTK inhibitors can be quantified through various in vitro assays. A combination index (CI) is often calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. While a complete public dataset for a dose-response matrix of this compound and a BTK inhibitor is not available, the following tables illustrate the expected outcomes based on the confirmed synergistic mechanism and data from similar combination studies.

Table 1: Cell Viability (IC50) Data for Ibrutinib in B-Cell Malignancy Cell Lines

Cell LineCancer TypeIbrutinib IC50 (µM)
TMD8DLBCL~0.01
HBL-1DLBCL~0.02
MEC-1CLL~1.0
MEC-2CLL~0.5

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Illustrative Example of Synergistic Effect on Cell Viability

TreatmentConcentration (µM)% Cell Viability (Illustrative)Combination Index (CI) (Illustrative)
Control-100-
This compound1085-
Ibrutinib0.170-
This compound + Ibrutinib 10 + 0.1 40 < 1 (Synergy)

Table 3: Apoptosis Induction in CLL Cells (Illustrative Data)

TreatmentConcentration% Apoptotic Cells (Annexin V+) (Illustrative)
Control-5
This compound30 µM15
Ibrutinib100 nM25
This compound + Ibrutinib 30 µM + 100 nM 60

Experimental Protocols

Detailed methodologies for key experiments are provided below.

cluster_workflow Experimental Workflow for Synergy Assessment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., DLBCL, CLL lines) treatment Treat with: - this compound alone - BTK inhibitor alone - Combination - Vehicle Control start->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis western Western Blot (p-AKT, total AKT) treatment->western calc_ic50 Calculate IC50 values viability->calc_ic50 quant_apoptosis Quantify Apoptotic Cells apoptosis->quant_apoptosis quant_protein Densitometry of Protein Bands western->quant_protein calc_ci Calculate Combination Index (CI) calc_ic50->calc_ci end Determine Synergy calc_ci->end quant_apoptosis->end quant_protein->end

Diagram 2. General experimental workflow for assessing drug synergy.
Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and a BTK inhibitor, alone and in combination.

  • Materials:

    • Cancer cell lines (e.g., TMD8, MEC-1)

    • 96-well plates

    • Complete culture medium

    • This compound and BTK inhibitor stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and the BTK inhibitor.

    • Treat the cells with single agents or combinations at various concentrations. Include a vehicle-only control.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment (e.g., 24-48 hours).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot for AKT Phosphorylation

This protocol is to assess the effect of the drug combination on the PI3K/AKT signaling pathway.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Pretreat cells with this compound and/or a BTK inhibitor for a specified time (e.g., 30 minutes), followed by stimulation if necessary (e.g., with anti-IgM for B-cell lines).[3]

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Perform densitometric analysis to quantify the protein bands, normalizing the phospho-AKT signal to total AKT and/or a loading control like β-actin.

Conclusion

The combination of this compound and BTK inhibitors represents a promising therapeutic strategy for B-cell malignancies. Their synergistic action through the dual targeting of the PI3K/AKT pathway provides a strong rationale for further clinical investigation. The experimental protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to evaluate and advance this and other combination therapies.

References

Evaluating the Specificity of AQX-435 for SHIP1 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe or therapeutic candidate is paramount. This guide provides a comprehensive evaluation of AQX-435, a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), and compares its performance with other known SHIP1 activators. This analysis is based on publicly available preclinical data.

Introduction to SHIP1 and its Activation

SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various cancers and inflammatory diseases. By hydrolyzing the 5'-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to generate phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP1 effectively dampens the downstream signaling cascade that promotes cell survival, proliferation, and growth. Pharmacological activation of SHIP1, therefore, represents a promising therapeutic strategy.

This compound has emerged as a potent, water-soluble SHIP1 activator. It is a derivative of the natural product pelorol and was developed to improve upon the drug-like properties of earlier SHIP1 agonists.

Comparative Analysis of SHIP1 Activators

While a direct head-to-head comparison of all available SHIP1 activators in a single study is not yet available in the public domain, we can compile and compare the reported activities of this compound and other notable SHIP1 activators.

CompoundTypeReported ActivitySelectivityReference
This compound Pelorol AnalogInduces apoptosis in TMD8 cells with an IC50 of ~2 µM.[1] Effectively inhibits PI(3,4,5)P3-mediated signaling downstream of the B-cell receptor (BCR) in CLL and DLBCL cells.[1]Preferential apoptosis induction in malignant B-cells over normal B-cells.[1] Specific selectivity data over SHIP2 and other phosphatases is not publicly available.[1][2]
AQX-1125 Structurally unrelated to pelorolConsidered a relatively weak SHIP1 activator compared to pelorol-related compounds.[1] Increases the catalytic activity of recombinant SHIP1, an effect dependent on the C2 domain.Data on selectivity over SHIP2 is not specified in the reviewed literature.[1]
AQX-MN100 Pelorol AnalogReported to cause a 6-fold activation of SHIP1 in vitro.Exhibits selectivity for SHIP1 over the closely related SHIP2.[3][3][4]

Specificity of this compound

The specificity of a pharmacological agent is critical to minimize off-target effects and potential toxicity. The evaluation of this compound's specificity can be inferred from its mechanism of action and its effects in cellular contexts.

On-Target Activity

The primary mechanism of action of this compound is the activation of SHIP1, leading to the inhibition of the PI3K/AKT signaling pathway. Studies have demonstrated that this compound does not affect signaling upstream of SHIP1, such as SYK phosphorylation, providing evidence for its on-target activity within this pathway.[1]

Off-Target Profile

A comprehensive off-target profile for this compound from a broad kinase or phosphatase screen is not publicly available at the time of this review. Such screens are crucial for identifying potential unintended interactions with other cellular proteins. The absence of this data represents a significant gap in the full evaluation of this compound's specificity. For any novel inhibitor or activator, a broad panel screening, such as the KINOMEscan™, is the industry standard for assessing selectivity.

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the activity and specificity of SHIP1 activators.

In Vitro SHIP1 Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the amount of free phosphate released from a substrate by the enzymatic activity of SHIP1.

Principle: SHIP1 dephosphorylates a substrate (e.g., PI(3,4,5)P3). The released phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT).

    • SHIP1 Enzyme: Reconstitute recombinant human SHIP1 protein to a working concentration.

    • Substrate: Prepare a stock solution of a soluble PIP3 analog (e.g., diC8-PIP3).

    • Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in acid.

    • Phosphate Standard Curve: Prepare a series of known phosphate concentrations to generate a standard curve.

  • Assay Procedure:

    • Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate.

    • Add the SHIP1 enzyme to the wells and incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and develop the color by adding the Malachite Green Reagent.

    • Measure the absorbance at ~620 nm.

    • Calculate the amount of phosphate released using the standard curve and determine the EC50 value for the activator.

Cellular Assay for SHIP1 Activation (Western Blot for Phospho-AKT)

This assay assesses the functional consequence of SHIP1 activation in a cellular context by measuring the phosphorylation status of a key downstream effector, AKT.

Principle: Activation of SHIP1 leads to the dephosphorylation of PIP3, which in turn reduces the activation of AKT. The level of phosphorylated AKT (p-AKT) can be detected by western blotting using a phospho-specific antibody.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., TMD8, a DLBCL cell line) to ~80% confluency.

    • Treat the cells with various concentrations of the SHIP1 activator (e.g., this compound) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to activate the PI3K pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for total AKT and a loading control (e.g., GAPDH or β-actin) for normalization.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental procedures discussed, the following diagrams are provided.

SHIP1_Signaling_Pathway cluster_cytosol Cytosol BCR BCR SYK SYK BCR->SYK Activation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 SHIP1 SHIP1 PIP3->SHIP1 AKT AKT PIP3->AKT PI34P2 PI(3,4)P2 SHIP1->PI34P2 Dephosphorylation SYK->PI3K pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation AQX435 This compound AQX435->SHIP1 Activates

Caption: The PI3K/SHIP1 signaling pathway and the activating role of this compound.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody (anti-p-AKT) block->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detect ECL Detection secondary->detect analysis Data Analysis detect->analysis

Caption: A generalized workflow for Western blot analysis of p-AKT levels.

Conclusion

This compound is a promising SHIP1 activator with demonstrated efficacy in preclinical models of B-cell malignancies. Its improved solubility and on-target activity in cellular assays make it a valuable tool for studying SHIP1 biology and a potential therapeutic candidate. However, a comprehensive evaluation of its specificity is currently limited by the lack of publicly available data from broad off-target screening panels. Direct, quantitative comparisons with other SHIP1 activators under standardized assay conditions would be highly beneficial for the research community to fully assess its potency and selectivity. Future studies should aim to address these gaps to solidify the position of this compound as a specific and potent SHIP1 activator.

References

Confirming the On-Target Effects of AQX-435 in Primary Patient Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of AQX-435, a novel SHIP1 activator, in primary patient samples. It is designed to offer an objective overview of its performance against other alternatives, supported by experimental data, to inform preclinical and clinical research decisions.

Introduction: Targeting the PI3K Pathway through SHIP1 Activation

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical driver of cell survival and proliferation in many B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL).[1][2] Consequently, inhibiting this pathway has become a key therapeutic strategy. While PI3K inhibitors have been introduced into the clinic, there is a continuing need for new therapeutic approaches that target this pathway.[1][2]

An alternative to direct PI3K inhibition is the activation of its negative regulator, the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1][3] SHIP1 counteracts PI3K activity by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K pathway.[3][4] this compound is a novel, orally bioavailable small molecule activator of SHIP1.[1][5] By enhancing SHIP1 activity, this compound aims to reduce the levels of PIP3, thereby dampening downstream pro-survival signaling and inducing apoptosis in malignant B-cells.[1][5][6]

Mechanism of Action of this compound

This compound allosterically activates SHIP1, enhancing its phosphatase activity.[7] This leads to the dephosphorylation of PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby reducing the pool of active PIP3 at the plasma membrane.[4] The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably AKT.[1][5] The inhibition of AKT phosphorylation leads to the modulation of downstream effectors like MYC and ultimately induces caspase-dependent apoptosis in cancer cells.[1][2]

AQX-435_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Activation BTK BTK SYK->BTK BTK->PI3K AKT AKT MYC MYC pAKT->MYC Upregulation Apoptosis Apoptosis pAKT->Apoptosis Inhibition SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation AQX_435 This compound AQX_435->SHIP1 Activation

Figure 1: this compound Mechanism of Action in B-Cell Receptor Signaling.

Comparative On-Target Effects of this compound in Primary Patient Samples

Preclinical studies have demonstrated the on-target efficacy of this compound in primary cells from patients with B-cell malignancies.

Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells

This compound induces caspase-dependent apoptosis in primary CLL cells in a dose-dependent manner.[1][6] Notably, this compound shows preferential activity against CLL cells compared to normal B cells.[2]

Concentration of this compoundMean % Viable Primary CLL Cells (Annexin V-/PI-)[6]
Control (DMSO)~90%
5 µM~75%
10 µM~60%
20 µM~45%
30 µM~35%
Inhibition of PI3K Signaling in Primary B-Cell Malignancies

This compound effectively inhibits PI3K-mediated signaling downstream of the B-cell receptor (BCR) in both primary CLL cells and DLBCL-derived cell lines.[1][2] This is evidenced by a reduction in the phosphorylation of AKT.[1][5]

Cell TypeTreatmentEffect on p-AKT Levels
Primary CLL CellsThis compoundDose-dependent reduction[5]
DLBCL Cell LinesThis compoundReduction in anti-IgM-induced AKT phosphorylation[1]
Comparison with Other SHIP1 Activators

While direct comparative studies in primary patient samples are limited, other SHIP1 activators have been developed. AQX-1125 (rosiptor) is another small molecule activator of SHIP1.[5][7] However, its clinical development was discontinued after a Phase 3 trial failure for interstitial cystitis, which may have been due to weak binding to SHIP1 and marginal phosphatase activating capacity.[3] Newer bis-sulfonamide SHIP1 activators are also under investigation and have shown improved potency in enzymatic assays.[8][9]

Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies of this compound.

Primary Cell Isolation and Culture

Primary CLL cells are isolated from peripheral blood of patients with CLL using Ficoll-Paque density gradient centrifugation. Cells are then cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Apoptosis Assays

Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Primary CLL cells are treated with varying concentrations of this compound or DMSO (vehicle control) for 24 hours. Cells are then washed and stained with Annexin V-FITC and PI according to the manufacturer's protocol before analysis.

Western Blotting for Phospho-AKT

Primary CLL cells or DLBCL cell lines are stimulated with anti-IgM to induce BCR signaling in the presence or absence of this compound. Following stimulation, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin). Membranes are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence detection system.

Experimental_Workflow Patient_Sample Primary Patient Sample (e.g., CLL blood) Cell_Isolation Isolate Primary Malignant B-Cells Patient_Sample->Cell_Isolation Cell_Culture Culture Cells Cell_Isolation->Cell_Culture Treatment Treat with this compound or Control Cell_Culture->Treatment BCR_Stimulation BCR Stimulation (e.g., anti-IgM) Cell_Culture->BCR_Stimulation Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Data_Analysis Data Analysis and Comparison Flow_Cytometry->Data_Analysis BCR_Stimulation->Treatment co-treatment Western_Blot Western Blot for p-AKT Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Figure 2: Experimental Workflow for Assessing this compound On-Target Effects.

Conclusion

The available preclinical data strongly support the on-target activity of this compound in primary patient samples from B-cell malignancies. By activating SHIP1, this compound effectively inhibits the pro-survival PI3K/AKT signaling pathway and induces apoptosis in malignant B-cells, while showing a degree of selectivity over normal B-cells. These findings highlight SHIP1 activation as a promising therapeutic strategy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

Preclinical Profile of AQX-435: A Novel SHIP1 Activator for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the preclinical data on AQX-435, a novel SHIP1 (SH2-containing inositol-5'-phosphatase 1) activator, demonstrates its potential as a therapeutic agent for B-cell neoplasms. Preclinical studies highlight its efficacy in inhibiting tumor growth and its synergistic effects with established therapies. This guide provides a detailed comparison of this compound with other targeted agents, supported by experimental data and methodologies, to inform researchers and drug development professionals.

This compound is an investigational small molecule that allosterically activates SHIP1, a crucial negative regulator of the PI3K/Akt signaling pathway. Dysregulation of this pathway is a common driver in various B-cell cancers, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-Cell Lymphoma (DLBCL). By activating SHIP1, this compound effectively reduces the levels of PIP3, a key second messenger in the PI3K pathway, leading to decreased downstream signaling, induction of apoptosis in malignant B-cells, and inhibition of tumor growth.[1][2]

Comparative Efficacy in Preclinical Models

Preclinical studies have positioned this compound as a promising candidate, particularly in its ability to cooperate with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. While direct, long-term comparative studies with other single-agent therapies are limited in the public domain, the available data indicates significant anti-tumor activity.

In Vivo Tumor Growth Inhibition

In xenograft models of DLBCL, this compound has demonstrated significant tumor growth inhibition. For instance, in a TMD8 DLBCL xenograft model, intraperitoneal administration of this compound at a dose of 10 mg/kg for five days resulted in a noticeable reduction in tumor volume.[3] Furthermore, in patient-derived xenograft (PDX) models of DLBCL, a 50 mg/kg intraperitoneal dose of this compound led to the inhibition of tumor growth.[3]

The combination of this compound with ibrutinib has shown synergistic effects, leading to more profound tumor growth inhibition than either agent alone.[2] This suggests a complementary mechanism of action, where this compound targets the PI3K/Akt pathway and ibrutinib inhibits the B-cell receptor (BCR) signaling cascade at the level of BTK.

Table 1: Summary of Preclinical Efficacy of this compound and Comparators

CompoundCancer ModelDosing RegimenKey Efficacy FindingsCitation
This compound TMD8 DLBCL Xenograft10 mg/kg, i.p., 5 daysSignificant reduction in tumor volume.[3]
This compound DLBCL PDX Model50 mg/kg, i.p.Inhibition of tumor growth.[3]
Ibrutinib TMD8 DLBCL Xenograft100 mg/kg/day90% Tumor Growth Inhibition (TGI).[4]
Idelalisib B-ALL Xenograft (NALM6)Not SpecifiedIncreased survival and decreased CNS disease progression (as GS-649443, a compound with similar selectivity).[5]

Note: This table summarizes findings from different studies and does not represent a direct head-to-head comparison under the same experimental conditions.

Long-Term Safety and Tolerability

Comprehensive long-term safety and toxicology data for this compound in preclinical models are not extensively available in the public literature. Preclinical development of therapeutics involves a rigorous evaluation of safety, including acute, subchronic, and chronic toxicity studies in various animal models to determine the maximum tolerated dose and identify potential target organ toxicities.[6] While the available studies on this compound focus primarily on its efficacy, the absence of reported significant adverse events in the short-term in vivo studies suggests a potentially favorable safety profile that would warrant further long-term investigation.

Mechanism of Action: The SHIP1 Signaling Pathway

This compound's mechanism of action centers on the activation of SHIP1, which hydrolyzes the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PIP2). This action directly counteracts the activity of PI3K, a key enzyme in a signaling cascade that promotes cell proliferation, survival, and growth.

SHIP1_Pathway BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation AQX435 This compound SHIP1 SHIP1 AQX435->SHIP1 Activates SHIP1->PIP3 Dephosphorylates

Caption: Signaling pathway of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and its comparators.

In Vivo Xenograft Studies
  • Cell Lines and Animal Models: TMD8, a DLBCL cell line, is commonly used for xenograft studies.[4][7] These cells are subcutaneously injected into immunodeficient mice, such as SCID or NOD/SCID mice.[7][8] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from patients into mice, are also utilized to better recapitulate the heterogeneity of human disease.[8][9]

  • Drug Administration: For in vivo studies, this compound has been administered intraperitoneally (i.p.).[3] Ibrutinib is typically administered orally.[4] The vehicle control for these studies is often a solution like saline or a specific formulation to solubilize the compound.

  • Tumor Growth Measurement: Tumor volume is periodically measured using calipers and calculated using the formula: (length × width²) / 2.[10] Tumor growth inhibition (TGI) is a key endpoint, representing the percentage difference in the mean tumor volume of the treated group compared to the control group.[4][10]

  • Efficacy Endpoints: Primary efficacy endpoints in these studies include tumor growth inhibition, tumor regression, and in some cases, survival of the animals.[5]

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture DLBCL Cell Culture (e.g., TMD8) Implantation Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Drug Administration (this compound, Ibrutinib, Vehicle) Randomization->Dosing Measurement Regular Tumor Volume Measurement Dosing->Measurement Analysis Calculation of Tumor Growth Inhibition (TGI) Measurement->Analysis

Caption: General workflow for preclinical xenograft studies.

Conclusion

The preclinical data for this compound establishes it as a promising therapeutic candidate for B-cell malignancies through its novel mechanism of SHIP1 activation. Its demonstrated efficacy in DLBCL models, both as a single agent and in combination with ibrutinib, warrants further investigation. Future long-term efficacy and comprehensive toxicology studies will be critical in defining its clinical potential and positioning it within the therapeutic landscape for B-cell cancers. The synergistic activity with ibrutinib suggests that combination therapies could be a particularly effective strategy to overcome resistance and improve patient outcomes.

References

Safety Operating Guide

Navigating the Disposal of AQX-435: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the novel research compound AQX-435 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines a standardized, safety-first approach based on general best practices for the disposal of novel chemical compounds.

Researchers, scientists, and drug development professionals must handle the disposal of new or uncharacterized compounds like this compound with the assumption that they are hazardous.[1] This precautionary principle ensures the highest level of safety. The following procedural steps provide a workflow for managing the disposal of this compound safely and in accordance with standard laboratory hazardous waste protocols.

Immediate Safety and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For a research compound like this compound, quantitative data relevant to its disposal is typically found in its Safety Data Sheet. As a specific SDS is not publicly available, the following table outlines the type of information that would be critical for a proper disposal assessment. Researchers should aim to document as much of this information as possible based on their experimental data and the chemical's properties.

Data PointTypical InformationRelevance to Disposal
pH of Solutions Measurement of acidity or alkalinity.Determines if the waste is corrosive (pH ≤ 2 or ≥ 12.5), which is a characteristic of hazardous waste.
Flash Point The lowest temperature at which vapors will ignite.Identifies if the waste is ignitable (flash point < 140°F), a key hazardous waste characteristic.[2]
Solubility The ability to dissolve in solvents like water or DMSO.Informs the choice of rinsing solvent for decontaminating empty containers and potential for drain disposal if deemed non-hazardous.[3]
LD50 (Median Lethal Dose) The dose required to be lethal to 50% of a test population.Indicates the toxicity level, which is a primary determinant of whether a chemical is considered hazardous waste.
Concentration in Waste The amount of this compound in the waste stream.High concentrations may require specific disposal routes and can influence the hazardous waste designation.

Step-by-Step Disposal Protocol

The following is a detailed methodology for the proper disposal of this compound waste, treating it as a hazardous chemical waste stream.

  • Waste Collection and Containment:

    • Collect all solid and liquid waste containing this compound in a designated, chemically compatible, and leak-proof container with a secure screw-top lid.[4][5]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • For liquid waste, use secondary containment, such as a larger, shatter-resistant container, to prevent spills.[6][7]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[8][6]

    • Specifically, keep halogenated and non-halogenated solvent wastes separate, as their disposal methods and costs can differ significantly.[7]

    • Store waste containers away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[8]

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."[1][5]

    • The label must include the full chemical name, "this compound," and list all other components of the waste, including solvents and their approximate percentages.[1]

    • Indicate the date when waste was first added to the container (accumulation start date).[9]

    • Include the name of the principal investigator and the laboratory location.

  • Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation.

    • Ensure the container is kept closed at all times except when adding waste.[6][10]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[5][10]

    • The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected depending on institutional policies.

    • After thorough rinsing and air drying, deface or remove the original label before disposing of the container in the regular trash or designated glass disposal.[6][11]

  • Requesting Waste Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][7]

    • Provide EHS with all available information about the waste, including its composition and any known hazards.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

AQX435_Disposal_Workflow cluster_container_management Container Management start Start: this compound Waste Generation collect_waste Collect Waste in Compatible Container start->collect_waste segregate_waste Segregate from Incompatible Wastes collect_waste->segregate_waste label_container Label as 'Hazardous Waste' with Full Contents segregate_waste->label_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_in_saa container_full Is Container Full or Storage Time Limit Reached? store_in_saa->container_full request_pickup Contact EHS for Waste Pickup container_full->request_pickup Yes container_full->empty_container_path No (Container is now empty) end End: Proper Disposal request_pickup->end triple_rinse Triple-Rinse Container with Appropriate Solvent collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Empty Container in Appropriate Trash deface_label->dispose_container dispose_container->end

Caption: this compound Disposal Workflow.

By adhering to these general best practices, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your EHS department for any questions.

References

Personal protective equipment for handling AQX-435

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with AQX-435. The following procedural guidance is designed to minimize exposure risk and ensure safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against potential chemical exposure, after engineering and administrative controls.[2] A risk assessment should be conducted for all procedures involving this compound to ensure the highest level of protection.[3]

Core PPE Requirements:

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For tasks with a higher risk of splash or when handling stock solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for damage before use and wash hands thoroughly after removal.[4]

  • Body Protection: A flame-resistant lab coat is required at all times in the laboratory.[5] Ensure the lab coat is fully buttoned and the sleeves cover the wrists. For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory work.[1] When handling liquid solutions of this compound, chemical splash goggles are recommended.[6] A face shield, worn in conjunction with goggles or safety glasses, is necessary when there is a risk of significant splashes or sprays.[7]

  • Foot Protection: Closed-toe shoes are mandatory in all laboratory areas where chemicals are handled.[7][8] Perforated shoes or sandals are not permitted.[4]

  • Respiratory Protection: All procedures involving powdered this compound or the creation of aerosols or vapors from its solutions must be conducted in a certified chemical fume hood to prevent inhalation.[6][8][9]

Recommended PPE for Specific Laboratory Tasks

The level of PPE should be adapted to the specific task being performed. The following table provides a summary of recommended PPE for common laboratory procedures involving this compound.

Laboratory Activity Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Receiving and Unpacking Nitrile GlovesLab CoatSafety GlassesRecommended if packaging is damaged
Weighing Solid Compound Double Nitrile GlovesLab CoatSafety GlassesChemical Fume Hood
Preparing Stock Solutions Double Nitrile GlovesLab Coat, Chemical Resistant ApronChemical Splash Goggles, Face ShieldChemical Fume Hood
Cell Culture/In Vitro Assays Nitrile GlovesLab CoatSafety GlassesBiosafety Cabinet/Laminar Flow Hood
In Vivo Dosing Preparation Double Nitrile GlovesLab CoatChemical Splash GogglesChemical Fume Hood
Waste Disposal Nitrile or Heavy-Duty GlovesLab Coat, Chemical Resistant ApronChemical Splash GogglesWell-ventilated Area

Operational and Disposal Plans

Handling and Storage:

  • Treat this compound as a substance with unknown toxicity.[1]

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Containers must be clearly labeled with the chemical name and any known hazard information.[10][11]

  • Utilize secondary containment for all containers of this compound to prevent the spread of spills.[1][10]

Spill Management:

  • In the event of a spill, evacuate the immediate area and alert laboratory personnel.

  • For small spills, trained personnel wearing appropriate PPE should use a chemical spill kit to absorb and contain the material.

  • All materials used for spill cleanup should be treated as hazardous waste.

Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste.[10][12][13]

  • Do not dispose of this compound down the drain or in regular trash.[10][13]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[10][13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[12]

Procedural Workflow for Handling Chemicals with Unknown Hazards

The following diagram outlines the logical steps for safely handling a novel compound like this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Experimental Work cluster_disposal Waste Management & Disposal A Assume Compound is Hazardous B Review All Available Literature A->B C Conduct Risk Assessment for Procedure B->C D Select Appropriate PPE Based on Risk C->D E Work in a Controlled Environment (e.g., Fume Hood) D->E Proceed to Handling F Don Appropriate PPE E->F G Perform Experiment Following SOP F->G H Decontaminate Work Area Post-Procedure G->H Spill Spill Occurs G->Spill I Segregate All Waste (Solid & Liquid) H->I Proceed to Disposal J Label Waste Container as 'Hazardous Waste' I->J K Store Waste in Secondary Containment J->K L Arrange for Professional Disposal K->L SpillResponse Follow Spill Response Protocol: 1. Evacuate 2. Notify 3. Clean-up with proper PPE Spill->SpillResponse SpillResponse->I Dispose of Cleanup Materials

Caption: Workflow for handling chemical compounds with unknown hazards.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.